ROS 234
Description
Properties
Molecular Formula |
C13H15N5 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H15N5/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18) |
InChI Key |
XAJKXTPKZFCYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. This technical guide delineates the mechanism of action of this compound dioxalate, summarizing its interaction with the H3 receptor and the subsequent downstream signaling cascades. This document provides a compilation of the available quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of its signaling pathway and experimental workflows to support further research and development.
Introduction
The histamine H3 receptor, a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. Its activation inhibits the synthesis and release of histamine and other neurotransmitters. Consequently, H3 receptor antagonists are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders. This compound dioxalate has emerged as a valuable research tool for studying the pharmacology of the H3 receptor.
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound dioxalate functions as a competitive antagonist at the histamine H3 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, histamine. This antagonism leads to a disinhibition of neurotransmitter release, thereby enhancing the levels of histamine and other neurotransmitters in the synaptic cleft. The primary signaling pathway associated with the H3 receptor involves its coupling to the Gαi/o subunit of the G protein complex.
Signaling Pathway
Upon activation by an agonist, the H3 receptor-Gαi/o complex inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). As an antagonist, this compound dioxalate prevents this cascade, leading to a baseline or increased level of cAMP and PKA activity.
Furthermore, the H3 receptor has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By blocking the H3 receptor, this compound dioxalate can influence these downstream effectors, impacting cellular processes such as gene transcription, cell survival, and synaptic plasticity.
Quantitative Data
The biological activity of this compound dioxalate has been characterized in several key assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Tissue/System | Value | Reference |
| pKi | Rat | Cerebral Cortex | 8.90 | [1] |
| pKB | Guinea-pig | Ileum | 9.46 | [1] |
Table 2: Ex Vivo Efficacy
| Parameter | Species | Tissue/System | ED50 (ip) | Reference |
| ED50 | Rat | Cerebral Cortex | 19.12 mg/kg | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant of an antagonist (KB). A higher value indicates greater binding affinity/potency. ED50 is the dose that produces 50% of the maximum effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound dioxalate. These protocols are reconstructed based on standard pharmacological practices and information from related literature.
H3 Receptor Binding Assay (Rat Cerebral Cortex)
This assay determines the binding affinity of this compound dioxalate to the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Cerebral cortices from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
-
The final pellet is resuspended in the assay buffer and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL containing the membrane preparation (approx. 100 µg of protein), the radioligand [3H]-(R)-α-methylhistamine ([3H]-RAMHA) at a concentration of ~1 nM, and varying concentrations of this compound dioxalate.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 agonist (e.g., 10 µM histamine).
-
The mixture is incubated at 25°C for 60 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional H3 Antagonist Assay (Electrically Stimulated Guinea-Pig Ileum)
This assay assesses the functional antagonist activity of this compound dioxalate by measuring its ability to reverse the inhibitory effect of an H3 agonist on neurotransmitter release in an isolated tissue preparation.
Methodology:
-
Tissue Preparation:
-
A segment of the ileum from a male guinea pig is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
The tissue is subjected to electrical field stimulation (EFS) to induce contractions, which are measured isometrically.
-
-
Functional Assay:
-
A cumulative concentration-response curve for an H3 receptor agonist (e.g., (R)-α-methylhistamine) is established to determine its inhibitory effect on the EFS-induced contractions.
-
The tissue is then incubated with a fixed concentration of this compound dioxalate for a predetermined period.
-
A second concentration-response curve for the H3 agonist is then generated in the presence of this compound dioxalate.
-
-
Data Analysis:
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. The pKB is considered equivalent to the pA2 when the slope of the Schild regression is not significantly different from unity.
-
Conclusion
This compound dioxalate is a well-characterized, potent histamine H3 receptor antagonist. Its mechanism of action involves the competitive blockade of the H3 receptor, leading to the disinhibition of neurotransmitter release through the modulation of the Gαi/o-cAMP signaling pathway and other associated cascades. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential of H3 receptor antagonists.
References
Discovery and synthesis of ROS 234 H3 antagonist.
An in-depth analysis of scientific literature reveals no specific compound designated "ROS 234 H3 antagonist." This nomenclature may correspond to an internal, unpublished research compound or a misidentification. However, to fulfill the user's request for a detailed technical guide on the discovery and synthesis of a histamine H3 receptor antagonist, this whitepaper will focus on Pitolisant (Wakix) , a well-characterized and clinically approved H3 receptor antagonist/inverse agonist. This document will serve as a representative guide to the processes involved in the development of this class of drugs.
Introduction to the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This unique pharmacological profile makes the H3 receptor an attractive target for treating various neurological and psychiatric disorders. Antagonists of the H3 receptor block its inhibitory action, thereby increasing the release of histamine and other neurotransmitters, which is thought to underlie their therapeutic effects, such as promoting wakefulness.
Discovery of Pitolisant
The discovery of Pitolisant emerged from a series of structure-activity relationship (SAR) studies aimed at developing potent and selective H3 receptor antagonists. Early research focused on imidazole-based compounds, mimicking the endogenous ligand histamine. However, these compounds often suffered from poor blood-brain barrier penetration and potential inhibition of cytochrome P450 enzymes.
The development of Pitolisant involved replacing the imidazole ring with a non-imidazole scaffold to improve the pharmacokinetic and pharmacodynamic properties. The key structural features of Pitolisant include a central piperidine core, a phenoxypropyl ether side chain, and an aliphatic alcohol moiety. This design resulted in a compound with high affinity and selectivity for the H3 receptor, good oral bioavailability, and excellent brain penetration.
Synthesis of Pitolisant
The chemical synthesis of Pitolisant can be achieved through a multi-step process, a representative pathway for which is outlined below.
Diagram of Pitolisant Synthesis Pathway
Caption: A simplified synthetic route to Pitolisant.
Experimental Protocol: Synthesis of Pitolisant (Representative)
-
Step 1: Alkylation. 3-Chloropropiophenone is reacted with piperidine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to yield 1-(3-oxo-3-phenylpropyl)piperidine. The reaction mixture is typically heated to reflux for several hours.
-
Step 2: Reduction. The ketone intermediate is then reduced to a secondary alcohol. This is commonly achieved using a reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol at room temperature.
-
Step 3: Williamson Ether Synthesis. The final step involves the etherification of the alcohol with an appropriate alkyl halide. The hydroxyl group of 1-(3-hydroxy-3-phenylpropyl)piperidine is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form an alkoxide. This is followed by the addition of 1-(3-chloropropoxy)-4-chlorobenzene to yield Pitolisant. The final product is then purified using techniques such as column chromatography.
Pharmacological Characterization
The efficacy of Pitolisant as an H3 receptor antagonist has been determined through a series of in vitro and in vivo experiments.
In Vitro Studies
Table 1: In Vitro Pharmacological Data for Pitolisant
| Assay Type | Receptor/Target | Cell Line/Tissue | Value |
| Binding Affinity (Ki) | Human H3 Receptor | CHO cells | 0.16 nM |
| Binding Affinity (Ki) | Rat H3 Receptor | Rat brain cortex | 1-3 nM |
| Functional Assay (IC50) | [35S]GTPγS Binding | CHO-hH3 cells | 2.3 nM |
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., CHO-hH3 cells) or from rat brain cortex are prepared by homogenization and centrifugation.
-
Assay Conditions: The membranes are incubated with a radiolabeled H3 receptor antagonist (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound (Pitolisant).
-
Incubation and Filtration: The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Experimental Protocol: [35S]GTPγS Functional Assay
-
Assay Principle: This assay measures the activation of G proteins coupled to the H3 receptor. Inverse agonists like Pitolisant inhibit the basal G protein activity.
-
Procedure: Membranes from CHO-hH3 cells are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of Pitolisant.
-
Measurement: The amount of [35S]GTPγS bound to the G proteins is quantified by scintillation counting.
-
Analysis: The IC50 value represents the concentration of Pitolisant that causes a 50% inhibition of the basal [35S]GTPγS binding.
H3 Receptor Signaling Pathway
Diagram of H3 Receptor Signaling
Caption: H3 receptor signaling and the antagonistic action of Pitolisant.
In Vivo Studies
The wake-promoting effects of Pitolisant have been demonstrated in various animal models.
Table 2: In Vivo Pharmacological Data for Pitolisant
| Animal Model | Endpoint | Dose Range | Result |
| Rat | EEG/EMG | 5-20 mg/kg (p.o.) | Increased wakefulness, decreased slow-wave and paradoxical sleep |
| Rat | Brain Microdialysis | 10 mg/kg (i.p.) | Increased histamine release in the cerebral cortex |
Experimental Protocol: EEG/EMG Recording in Rats
-
Surgical Implantation: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.
-
Acclimatization: Following a recovery period, the animals are acclimatized to the recording chambers.
-
Drug Administration: Pitolisant or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
Data Recording and Analysis: EEG/EMG signals are recorded continuously for several hours. The data is scored into different sleep-wake states (wakefulness, slow-wave sleep, paradoxical sleep) to determine the effect of the compound on sleep architecture.
Diagram of In Vivo Evaluation Workflow
Caption: General workflow for the in vivo evaluation of an H3 antagonist.
Conclusion
The development of Pitolisant represents a significant advancement in the field of histamine pharmacology. Through a structured process of chemical synthesis, in vitro characterization, and in vivo validation, a potent and selective H3 receptor antagonist was discovered and brought to clinical use. The detailed methodologies and data presented in this guide offer a representative overview of the core activities involved in the discovery and synthesis of this important class of therapeutic agents. While the specific compound "this compound H3 antagonist" remains unidentified in public databases, the principles and experimental workflows detailed herein are fundamental to the broader field of H3 antagonist drug development.
Pharmacological Profile of ROS 234 Dioxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS 234 dioxalate is a potent and selective antagonist of the histamine H3 receptor, a key presynaptic autoreceptor in the central and peripheral nervous systems. This document provides a comprehensive overview of the pharmacological properties of this compound dioxalate, including its binding affinity, functional activity, and in vivo target engagement. Detailed methodologies for the key experiments cited are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical assessment.
Introduction
The histamine H3 receptor, a G protein-coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. Due to its strategic role in neurotransmission, the H3 receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Antagonists of the H3 receptor, such as this compound dioxalate, block the constitutive activity of the receptor and the inhibitory effects of histamine, leading to enhanced neurotransmitter release. This profile suggests potential therapeutic applications in conditions characterized by cognitive deficits, sleep-wake cycle disturbances, and other neurological impairments. This compound dioxalate has been characterized as a potent H3 antagonist with limited permeability across the blood-brain barrier.
Quantitative Pharmacological Data
The pharmacological activity of this compound dioxalate has been quantified through a series of in vitro and ex vivo studies. The key parameters are summarized in the table below for ease of comparison.
| Parameter | Value | Species | Tissue/System | Description |
| pKi | 8.90[1] | Rat | Cerebral Cortex | A measure of the binding affinity of the antagonist to the H3 receptor, derived from radioligand binding assays. |
| pKB | 9.46[1] | Guinea Pig | Ileum | A measure of the antagonist's potency in a functional assay, indicating its ability to block the effects of an agonist. |
| ED50 | 19.12 mg/kg (i.p.)[1] | Rat | Cerebral Cortex (ex vivo) | The dose of the drug that results in 50% occupancy of the H3 receptors in the brain after intraperitoneal administration. |
Mechanism of Action: H3 Receptor Signaling
This compound dioxalate exerts its effects by antagonizing the histamine H3 receptor, which is constitutively active and coupled to the Gαi/o subunit of the G protein complex. Blockade of this receptor disinhibits downstream signaling pathways.
Experimental Protocols
The following sections detail the likely methodologies employed to determine the pharmacological parameters of this compound dioxalate.
Radioligand Binding Assay (pKi Determination)
This in vitro assay quantifies the affinity of this compound dioxalate for the histamine H3 receptor in rat cerebral cortex membranes.
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the cerebral cortices are rapidly dissected on ice.
-
The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The pellet containing the crude membrane fraction is resuspended in fresh buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL containing 50 mM Tris-HCl buffer, a fixed concentration of the radioligand (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound dioxalate.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled H3 receptor agonist or antagonist (e.g., 10 µM histamine or thioperamide).
-
The reaction mixture is incubated for 60 minutes at 25°C.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki value.
-
Functional Antagonism Assay (pKB Determination)
This in vitro functional assay assesses the potency of this compound dioxalate in antagonizing the effects of an H3 receptor agonist on the electrically-evoked contractions of the guinea pig ileum.
-
Tissue Preparation:
-
Male Dunkin-Hartley guinea pigs are euthanized, and a segment of the terminal ileum is removed and placed in oxygenated Krebs-Henseleit solution.
-
The longitudinal muscle strip with the myenteric plexus attached is carefully dissected.
-
The tissue is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
The tissue is connected to an isometric force transducer to record contractions.
-
-
Functional Assay:
-
The tissue is subjected to electrical field stimulation (e.g., 0.1 Hz, 0.5 ms pulse width, supramaximal voltage) to induce twitch contractions.
-
A cumulative concentration-response curve to an H3 receptor agonist (e.g., (R)-α-methylhistamine) is established to determine its EC50.
-
The tissue is then incubated with a fixed concentration of this compound dioxalate for a predetermined period.
-
A second concentration-response curve to the H3 agonist is then generated in the presence of the antagonist.
-
This process is repeated with several concentrations of this compound dioxalate.
-
-
Data Analysis:
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound dioxalate.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity. The pKB is equivalent to the pA2 for a competitive antagonist.
-
Ex Vivo Receptor Occupancy Study (ED50 Determination)
This ex vivo study measures the in vivo occupancy of H3 receptors in the rat brain by this compound dioxalate following systemic administration.
-
Animal Dosing and Tissue Collection:
-
Groups of rats are administered various doses of this compound dioxalate or vehicle via intraperitoneal (i.p.) injection.
-
At a specified time point after dosing (e.g., 30 or 60 minutes), the animals are euthanized.
-
The brains are rapidly removed and the cerebral cortices are dissected.
-
-
Ex Vivo Binding:
-
The dissected cerebral cortices are homogenized in buffer.
-
The homogenates are then incubated with a saturating concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) to label the receptors that were not occupied by this compound dioxalate in vivo.
-
The amount of specific binding of the radioligand is determined as described in the radioligand binding assay protocol.
-
-
Data Analysis:
-
The percentage of receptor occupancy for each dose of this compound dioxalate is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
-
The ED50, the dose that produces 50% receptor occupancy, is determined by fitting the dose-response data to a sigmoidal curve.
-
Experimental Workflow
The pharmacological characterization of a GPCR antagonist like this compound dioxalate typically follows a structured workflow, progressing from in vitro to in vivo studies.
Conclusion
This compound dioxalate is a potent histamine H3 receptor antagonist with high affinity and functional blocking activity. Its pharmacological profile, characterized by robust in vitro and ex vivo activity, underscores its potential as a valuable research tool for investigating the physiological and pathophysiological roles of the H3 receptor. The detailed methodologies and workflows presented in this guide provide a framework for the preclinical assessment of this and similar compounds, facilitating further research and development in the field of H3 receptor-targeted therapeutics. The noted poor central access of this compound dioxalate suggests its utility may be more pronounced in peripheral applications or as a scaffold for the development of brain-penetrant analogs.
References
The Role of ROS 234 in Histamine H3 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of ROS 234, a potent antagonist of the histamine H3 receptor (H3R). The document synthesizes available quantitative data, outlines detailed experimental methodologies for key assays, and illustrates the core signaling pathways associated with H3R modulation.
Introduction to this compound and the Histamine H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] As a G protein-coupled receptor (GPCR) coupled to Gi/o proteins, the H3R exhibits high constitutive activity, meaning it can signal without agonist activation.[3] Activation of the H3R generally leads to the inhibition of neurotransmitter release.[1]
This compound has been identified as a potent H3 receptor antagonist. By blocking the effects of histamine and inhibiting the constitutive activity of the H3R, this compound is expected to increase the synthesis and release of histamine and other neurotransmitters. This mechanism of action underlies the potential therapeutic applications of H3R antagonists in a variety of neurological and cognitive disorders.[4]
Quantitative Pharmacological Data for this compound
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound as a histamine H3 receptor antagonist.
| Parameter | Value | Species/Tissue | Description |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of this compound to the H3 receptor. |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | The negative logarithm of the dissociation constant (KB) of an antagonist, determined from its ability to inhibit a functional response. |
| ED50 | 19.12 mg/kg (i.p.) | Rat cerebral cortex (ex vivo) | The dose of a drug that produces 50% of its maximum effect, in this case, likely related to receptor occupancy or a downstream functional effect. |
Core Signaling Pathways of the Histamine H3 Receptor
The histamine H3 receptor, being coupled to Gi/o proteins, modulates several key intracellular signaling cascades. While direct experimental data on the effects of this compound on these pathways is not extensively available in the public domain, its potent antagonist activity implies a significant modulatory role. The established signaling pathways for the H3 receptor are described below.
Adenylyl Cyclase/cAMP Pathway
Activation of the H3R by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] As an antagonist, this compound would block this inhibition, thereby leading to a relative increase in cAMP levels in the presence of an agonist or a reversal of the tonic inhibition caused by the constitutive activity of the receptor.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The H3 receptor has been shown to modulate the activity of the MAPK/ERK pathway.[5] Agonist stimulation can lead to the phosphorylation and activation of ERK1/2, a process that can be dependent on Protein Kinase C (PKC), Phospholipase D (PLD), and transactivation of the Epidermal Growth Factor Receptor (EGFR).[5] As an antagonist, this compound would be expected to block agonist-induced ERK1/2 phosphorylation.
Akt/GSK-3β Pathway
Activation of the H3 receptor can also lead to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn can phosphorylate and inhibit Glycogen Synthase Kinase 3β (GSK-3β).[6] This pathway is implicated in cell survival and neuroprotection. This compound, as an antagonist, would be predicted to prevent agonist-mediated activation of this pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize the pharmacology of H3 receptor ligands like this compound.
Radioligand Binding Assay (for pKi determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane Preparation: Rat cerebral cortex tissue homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction containing H3 receptors.
-
Radioligand: [³H]-Nα-methylhistamine, a selective H3 receptor agonist.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled Nα-methylhistamine or thioperamide).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Incubate the rat cerebral cortex membranes with a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of this compound in the assay buffer.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of an unlabeled H3 ligand.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Antagonism Assay (for pKB determination)
This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. The example below is based on the electrically stimulated guinea pig ileum preparation.
Materials:
-
Tissue Preparation: A segment of guinea pig ileum, with the longitudinal muscle and myenteric plexus intact, mounted in an organ bath.
-
Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.
-
Agonist: A selective H3 receptor agonist (e.g., R-(-)-α-methylhistamine).
-
Test Compound: this compound at various concentrations.
-
Stimulation Electrodes and Transducer to measure muscle contraction.
Procedure:
-
Mount the ileum preparation in an organ bath containing physiological salt solution at 37°C.
-
Apply electrical field stimulation to elicit cholinergic contractions.
-
Establish a cumulative concentration-response curve for the H3 agonist, which will inhibit the electrically induced contractions.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time.
-
In the presence of this compound, re-establish the concentration-response curve for the H3 agonist. The curve should be shifted to the right.
-
Repeat steps 4-6 with different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (this compound) concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The x-intercept of the Schild plot gives the pA₂ value, which is equivalent to the pKB for a competitive antagonist.
Ex Vivo Receptor Occupancy Assay (for ED50 determination)
This assay determines the dose of a drug required to occupy a certain percentage of receptors in a living animal.
Materials:
-
Animals: Rats.
-
Test Compound: this compound administered in vivo (e.g., via intraperitoneal injection).
-
Radioligand: A suitable H3 receptor radioligand for ex vivo binding.
-
Homogenization and Centrifugation Equipment.
-
Scintillation Counter.
Procedure:
-
Administer different doses of this compound to groups of rats.
-
At a specific time point after administration, euthanize the animals and rapidly dissect the cerebral cortex.
-
Prepare brain tissue homogenates.
-
Incubate the homogenates with a saturating concentration of the H3 radioligand.
-
Measure the specific binding of the radioligand in the tissue from the drug-treated animals and compare it to the binding in vehicle-treated control animals.
-
The in vivo occupancy of the H3 receptors by this compound will reduce the ex vivo binding of the radioligand.
-
Plot the percentage of receptor occupancy against the dose of this compound administered.
-
The ED50 is the dose of this compound that results in 50% occupancy of the H3 receptors.
Conclusion
This compound is a potent histamine H3 receptor antagonist with high binding affinity and in vivo efficacy. Its mechanism of action is centered on blocking the inhibitory effects of the H3 receptor, thereby enhancing the release of histamine and other neurotransmitters. While the precise downstream signaling consequences of this compound have not been fully elucidated in dedicated studies, its antagonist properties strongly suggest that it will modulate key intracellular pathways, including the cAMP, MAPK/ERK, and Akt/GSK-3β cascades. Further research is warranted to directly investigate the effects of this compound on these signaling pathways to fully understand its molecular pharmacology and therapeutic potential. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the histaminergic H3 receptor induces phosphorylation of the Akt/GSK-3 beta pathway in cultured cortical neurons and protects against neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ROS 234 Dioxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS 234 dioxalate is a potent and selective histamine H3 receptor antagonist. This document provides a comprehensive overview of its in vitro characterization, summarizing key quantitative data, detailing experimental methodologies, and illustrating associated signaling pathways and workflows. The information presented is compiled from seminal studies investigating the pharmacological profile of this compound, intended to serve as a technical guide for researchers in drug development and related scientific fields.
Quantitative Pharmacological Data
The in vitro potency and binding affinity of this compound dioxalate have been determined through various assays. The key quantitative parameters are summarized in the table below for ease of comparison.
| Parameter | Value | Species/Tissue | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |
Note: pKB is the negative logarithm of the dissociation constant of an antagonist, indicating its potency. pKi is the negative logarithm of the inhibition constant, representing the binding affinity of an antagonist to a receptor.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro characterization of this compound dioxalate.
H3 Receptor Antagonist Potency Assay (Guinea-pig Ileum)
This functional assay determines the antagonist potency (pKB) of this compound dioxalate by measuring its ability to inhibit the effects of a known H3 receptor agonist in isolated guinea-pig ileum tissue.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and segments of the ileum are isolated and mounted in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Agonist-Induced Contraction: The tissue is stimulated with a submaximal concentration of the selective H3 receptor agonist (R)-α-methylhistamine, which inhibits electrically induced contractions of the ileum.
-
Antagonist Incubation: Increasing concentrations of this compound dioxalate are added to the organ baths and incubated for a predetermined period to allow for receptor binding.
-
Measurement of Inhibition: The ability of this compound dioxalate to reverse the inhibitory effect of (R)-α-methylhistamine on electrically induced contractions is measured.
-
Data Analysis: The concentration-response curves are plotted, and the pKB value is calculated using the Schild equation.
H3 Receptor Binding Affinity Assay (Rat Cerebral Cortex)
This radioligand binding assay determines the binding affinity (pKi) of this compound dioxalate for the H3 receptor in rat brain tissue.
Methodology:
-
Membrane Preparation: Cerebral cortices from male rats are dissected and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Radioligand Binding: The prepared membranes are incubated with a specific H3 receptor radioligand (e.g., [3H]-(R)-α-methylhistamine) and varying concentrations of this compound dioxalate.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled H3 antagonist). The IC50 (concentration of this compound dioxalate that inhibits 50% of specific radioligand binding) is calculated and then converted to a Ki value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key concepts and processes related to the in vitro characterization of this compound dioxalate.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Workflow for H3 Receptor Functional Assay.
Caption: Workflow for H3 Receptor Binding Assay.
References
The Structural Intricacies of Histamine H3 Receptor Antagonism: A Technical Guide to the Structure-Activity Relationship of ROS-234 Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for a series of 2-aminobenzimidazole derivatives, including ROS-234, as potent antagonists of the histamine H3 receptor. By dissecting the relationship between molecular structure and biological activity, this document aims to provide a comprehensive resource for the rational design of novel H3 receptor antagonists with improved therapeutic profiles.
Core Concepts in H3 Receptor Antagonism
The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Its constitutive activity makes it a compelling target for inverse agonists and antagonists in the treatment of various neurological and psychiatric disorders. The compounds discussed herein are derivatives of 2-aminobenzimidazole, a scaffold that has proven effective in achieving high-affinity binding to the H3 receptor.
Quantitative Structure-Activity Relationship (SAR) of ROS-234 Analogs
The biological activity of ROS-234 and its analogs is primarily assessed by their binding affinity (pKi) to the rat cerebral cortex H3 receptor and their antagonist potency (pKB) in functional assays, such as the electrically stimulated guinea-pig ileum preparation. A key study by Mor et al. systematically explored the impact of substitutions on the benzimidazole nucleus and the length of the alkyl chain connecting it to the imidazole moiety.
The general structure of the 2-aminobenzimidazole derivatives investigated is as follows:
Caption: General chemical scaffold of the ROS-234 analog series.
The following tables summarize the quantitative SAR data for two series of analogs, differing in the length of the methylene chain linker (n=2 or n=3).
Table 1: SAR of 2-Aminobenzimidazole Derivatives with a Dimethylene Linker (n=2)
| Compound | R (Substitution at 5(6)-position) | pKi (rat cortex) |
| 4a | H | 7.55 |
| 4b | F | 7.60 |
| 4c | Cl | 7.64 |
| 4d | OCH3 | 7.62 |
| 4e | CH3 | 7.60 |
| 4f | CF3 | 7.48 |
| 4g | N(CH3)2 | 7.30 |
| 4h | NO2 | 7.18 |
| 4i | NH2 | 7.40 |
| 4j | OH | 7.35 |
| 4k | CN | 7.25 |
Table 2: SAR of 2-Aminobenzimidazole Derivatives with a Trimethylene Linker (n=3) (ROS-234 series)
| Compound | R (Substitution at 5(6)-position) | pKi (rat cortex) | pKB (guinea-pig ileum) |
| 5a (ROS-234) | H | 8.90 | 9.46 |
| 5b | F | 8.80 | 9.35 |
| 5c | Cl | 9.15 | 9.60 |
| 5d | OCH3 | 9.37 | 9.70 |
| 5e | CH3 | 9.05 | 9.55 |
| 5f | CF3 | 8.65 | 9.20 |
| 5g | N(CH3)2 | 8.40 | 8.90 |
| 5h | NO2 | 8.25 | 8.70 |
| 5i | NH2 | 8.55 | 9.00 |
| 5j | OH | 8.60 | 9.10 |
| 5k | CN | 8.30 | 8.80 |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity (pKi)
This protocol outlines the method for determining the binding affinity of test compounds to the rat cerebral cortex H3 receptor.
Caption: Workflow for the H3 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Rat cerebral cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Incubation: The membrane suspension is incubated with a fixed concentration of the radioligand, [³H]-(R)-α-methylhistamine ([³H]-RAMHA), and varying concentrations of the test compound. Non-specific binding is determined in the presence of a saturating concentration of a known H3 antagonist (e.g., thioperamide).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (pKB) on Guinea-Pig Ileum
This protocol describes the functional assay used to determine the antagonist potency of the compounds on the electrically stimulated guinea-pig ileum.
Methodology:
-
Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissue is subjected to electrical field stimulation to induce contractions.
-
Agonist Response: A cumulative concentration-response curve to a standard H3 receptor agonist (e.g., (R)-α-methylhistamine) is obtained.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the test antagonist for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the H3 agonist is obtained in the presence of the antagonist.
-
Data Analysis: The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. For competitive antagonists, the pA2 value is equivalent to the pKB.
Signaling Pathways
Activation of the histamine H3 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Antagonists like ROS-234 block this pathway.
Caption: Simplified signaling cascade of the histamine H3 receptor.
Conclusion
The structure-activity relationship of ROS-234 and its analogs highlights critical structural features for potent histamine H3 receptor antagonism. A trimethylene linker between the 2-aminobenzimidazole and imidazole moieties is crucial for high affinity. Furthermore, substitutions at the 5(6)-position of the benzimidazole ring significantly modulate activity, with electron-donating groups like methoxy and chloro substituents enhancing potency. This comprehensive guide, with its detailed data and protocols, serves as a valuable resource for the ongoing development of novel H3 receptor antagonists for the treatment of a range of CNS disorders.
In-Depth Technical Guide: ROS 234 Dioxalate Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent antagonist of the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor plays a crucial role in modulating the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding characteristics of this compound dioxalate to the H3 receptor, including available affinity data and a discussion on binding kinetics. Detailed experimental methodologies and relevant signaling pathways are also presented to provide a thorough understanding of its pharmacological profile.
Quantitative Binding Affinity Data
The binding affinity of this compound dioxalate for the histamine H3 receptor has been determined in different biological systems. The following table summarizes the key quantitative data from published studies.
| Parameter | Value | Species | Tissue/System | Reference |
| pKi | 8.90 | Rat | Cerebral Cortex H3-Receptor | [1][2] |
| pKB | 9.46 | Guinea-pig | Ileum H3-Receptor | [1][2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the dissociation constant for a competitive antagonist (KB). Higher values indicate stronger binding affinity.
Binding Kinetics
Currently, there is no publicly available data on the specific association (k_on_) and dissociation (k_off_) rate constants for the binding of this compound dioxalate to the histamine H3 receptor. This information is crucial for a complete understanding of the drug-receptor interaction, as it determines the temporal dynamics of receptor occupancy. Kinetic studies, such as those employing surface plasmon resonance (SPR) or radioligand binding association and dissociation assays, would be necessary to determine these parameters.
Histamine H3 Receptor Signaling Pathway
This compound dioxalate, as an antagonist, blocks the constitutive activity of the H3 receptor and/or the effects of agonists like histamine. The H3 receptor is primarily coupled to the Gαi/o subunit of the G-protein complex. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By blocking this pathway, this compound dioxalate can increase the release of histamine and other neurotransmitters.
Caption: Histamine H3 Receptor Signaling Pathway Antagonized by this compound Dioxalate.
Experimental Protocols
While the full experimental details from the original publications citing the binding affinity of this compound dioxalate are not available, a generalized protocol for a competitive radioligand binding assay to determine the Ki value is provided below. This is a standard method used in pharmacology to characterize receptor-ligand interactions.
Generalized Protocol: Competitive Radioligand Binding Assay for H3 Receptor
Objective: To determine the inhibition constant (Ki) of this compound dioxalate for the histamine H3 receptor.
Materials:
-
Radioligand: A high-affinity H3 receptor radioligand (e.g., [3H]-N-α-methylhistamine).
-
Test Compound: this compound dioxalate.
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled histamine or a potent antagonist).
-
Membrane Preparation: A source of H3 receptors, typically cell membranes from cells expressing the receptor or from brain tissue (e.g., rat cerebral cortex).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Workflow:
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and a range of concentrations of this compound dioxalate.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of this compound dioxalate.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand trapped in the filter.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound dioxalate concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound dioxalate that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound dioxalate is a high-affinity antagonist for the histamine H3 receptor. The provided data and methodologies offer a foundational understanding for researchers engaged in the study of this compound. Further investigation into its binding kinetics is warranted to fully elucidate its pharmacological profile and to better predict its in vivo activity and duration of action. The detailed signaling pathway and experimental workflow presented herein serve as valuable resources for the design and interpretation of future studies involving this compound dioxalate and other H3 receptor modulators.
References
Cellular targets of ROS 234 in the central nervous system.
An In-depth Technical Guide on the Cellular Targets of ROS 234 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent histamine H3 receptor antagonist.[1][2] In the central nervous system (CNS), its primary cellular target is the H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of various neurotransmitters. By antagonizing this receptor, this compound enhances the release of histamine and other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine. This modulation of multiple neurotransmitter systems underlies its potential therapeutic applications in a range of CNS disorders. This document provides a comprehensive overview of the cellular targets of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved.
Primary Cellular Target: The Histamine H3 Receptor
The principal cellular target of this compound in the central nervous system is the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.
Binding Affinity and Potency of this compound
This compound exhibits high affinity for the histamine H3 receptor. The following table summarizes the key quantitative parameters that define its interaction with this receptor.
| Parameter | Value | Species/Tissue | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |
| ED50 (ex vivo binding) | 19.12 mg/kg (i.p.) | Rat cerebral cortex | [1][2] |
pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
pKB: The negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist, providing a measure of its potency.
ED50: The dose of a drug that produces 50% of its maximal effect. In this context, it refers to the dose required to occupy 50% of the H3 receptors in the rat cerebral cortex as measured by ex vivo binding.
Downstream Signaling Pathways of H3 Receptor Antagonism
Antagonism of the H3 receptor by this compound initiates a cascade of intracellular signaling events. By blocking the constitutive activity of the H3 receptor and the effects of its endogenous agonist, histamine, this compound disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and influences downstream targets such as the transcription factor cAMP response element-binding protein (CREB).
Furthermore, H3 receptor signaling intersects with other crucial cellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3β (GSK-3β) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Signaling pathway of the H3 receptor and the effect of this compound.
Modulation of Neurotransmitter Release
As a presynaptic heteroreceptor, the H3 receptor tonically inhibits the release of several key neurotransmitters in the CNS. By antagonizing this receptor, this compound is predicted to increase the synaptic concentrations of these neurotransmitters.
-
Histamine: As an autoreceptor, H3 receptor antagonism removes the negative feedback on histamine release from histaminergic neurons.
-
Acetylcholine: Increased cholinergic neurotransmission is a key mechanism for the pro-cognitive effects of H3 receptor antagonists.
-
Norepinephrine: Enhanced noradrenergic activity contributes to wakefulness and arousal.
-
Dopamine: Modulation of dopamine release is relevant for cognitive function and in conditions such as ADHD.
References
- 1. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Unveiling ROS 234 Dioxalate: A Technical Guide to a Potent H3 Receptor Antagonist and its Therapeutic Horizon
For Immediate Release
This technical guide provides a comprehensive overview of ROS 23A dioxalate, a potent histamine H3 receptor antagonist, for researchers, scientists, and professionals in drug development. This document outlines the core characteristics, mechanism of action, and potential therapeutic applications of ROS 234 dioxalate, supported by available preclinical data and the broader context of H3 receptor modulation.
Core Compound Characteristics
This compound dioxalate is identified as a potent antagonist of the histamine H3 receptor.[1][2][3] Its primary known characteristic is its high affinity for the H3 receptor, although it exhibits limited permeability across the blood-brain barrier.[2] This property suggests a potential for peripherally-focused therapeutic applications or the need for formulation strategies to enhance central nervous system penetration for neurological targets.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound dioxalate, providing a snapshot of its potency and in vivo activity in preclinical models.
| Parameter | Value | Species/Model | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][3] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][3] |
| ED50 | 19.12 mg/kg (i.p.) | ex vivo Rat cerebral cortex | [1][3] |
Mechanism of Action: H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor predominantly found in the central nervous system.[4][5] Its primary function is to inhibit the synthesis and release of histamine.[5] As an H3 receptor antagonist, this compound dioxalate blocks this inhibitory action, leading to an increase in the release of histamine.[5] This, in turn, modulates the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are crucial for various cognitive and physiological processes.[5][6]
Signaling Pathway of H3 Receptor Antagonism
The following diagram illustrates the general signaling pathway affected by an H3 receptor antagonist like this compound dioxalate.
Caption: H3 receptor antagonism by this compound dioxalate blocks the inhibitory feedback loop on presynaptic neurons, increasing histamine release and modulating downstream neurotransmitter systems.
Potential Therapeutic Applications
While specific clinical data for this compound dioxalate is not publicly available, the therapeutic potential of H3 receptor antagonists as a class is well-documented in preclinical and clinical research.[7] These applications primarily target central nervous system disorders.
-
Cognitive Disorders: By increasing the levels of pro-cognitive neurotransmitters like acetylcholine and dopamine, H3 receptor antagonists are being investigated for the treatment of Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD).[4][5][6]
-
Schizophrenia: H3 receptor antagonists may help alleviate the negative and cognitive symptoms of schizophrenia by modulating dopaminergic pathways.[4][6]
-
Narcolepsy: The wake-promoting effects of histamine make H3 receptor antagonists a promising therapeutic strategy for narcolepsy.[4][5] The H3 antagonist Pitolisant is approved for this indication.[4]
-
Obesity and Metabolic Syndrome: Histamine plays a role in regulating appetite and energy expenditure, suggesting a potential role for H3 receptor antagonists in the management of obesity.[5][7]
Experimental Protocols
Detailed experimental protocols for this compound dioxalate are not extensively published. However, based on the available data, the characterization of this compound would involve standard preclinical assays for receptor antagonists.
General Experimental Workflow for H3 Antagonist Characterization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel H3 receptor antagonist.
Caption: A stepwise preclinical workflow for characterizing an H3 receptor antagonist, from initial binding and functional assays to in vivo efficacy and safety studies.
Detailed Methodologies:
-
Receptor Binding Assays: Competitive binding assays using radiolabeled ligands (e.g., [3H]-Nα-methylhistamine) in cell lines expressing the H3 receptor or in brain tissue homogenates would be employed to determine the binding affinity (Ki) of this compound dioxalate.
-
Functional Assays: The antagonist activity (KB) can be determined by measuring the inhibition of agonist-induced responses. This could involve quantifying changes in second messengers like cAMP or measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.
-
Ex Vivo Binding: As reported for this compound dioxalate, this protocol involves administering the compound to an animal, followed by the collection of brain tissue. The occupancy of H3 receptors by the compound is then measured to determine the effective dose (ED50).
Conclusion
This compound dioxalate is a potent H3 receptor antagonist with well-defined in vitro and ex vivo potency. While its limited blood-brain barrier permeability may direct its therapeutic potential towards peripheral applications or necessitate advanced formulation strategies, the broader class of H3 receptor antagonists holds significant promise for the treatment of a range of neurological disorders. Further research is warranted to fully elucidate the specific therapeutic applications of this compound dioxalate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 3. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for ROS 234 Dioxalate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
ROS 234 dioxalate is a potent histamine H3 receptor (H3R) antagonist.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[3][4] As an antagonist, this compound dioxalate blocks the inhibitory action of the H3 receptor, leading to an increase in neurotransmitter release.[3] While most of the existing data for this compound dioxalate comes from in vivo and ex vivo studies, its mechanism of action provides a basis for its application in cell culture to investigate H3 receptor signaling and its downstream effects on cellular processes.[1][2] These notes provide a detailed protocol for the use of this compound dioxalate in a cell culture setting, based on its known properties and general principles for small molecule inhibitors.
Mechanism of Action
The histamine H3 receptor is constitutively active and primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[5][6] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The βγ subunits of the G protein can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[5][7] As an antagonist, this compound dioxalate is expected to block these signaling events. In cell culture models, this can be observed as a prevention of agonist-induced decreases in cAMP, or a modulation of the phosphorylation status of key signaling proteins like ERK and Akt.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound dioxalate. It is important to note that this data is derived from ex vivo and in vivo experiments, and therefore, optimal concentrations for cell culture experiments should be determined empirically.
| Parameter | Value | Species/System | Reference |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1] |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |
| ED50 | 19.12 mg/kg (i.p.) | ex vivo, Rat cerebral cortex | [1][2] |
| Solubility | up to 50 mM in water and DMSO | - | |
| Molecular Weight | 421.37 g/mol | - | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the histamine H3 receptor signaling pathway and a general experimental workflow for studying the effects of this compound dioxalate in cell culture.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
1. Preparation of this compound Dioxalate Stock Solution
-
Reagent: this compound dioxalate powder.
-
Solvent: Dimethyl sulfoxide (DMSO) or sterile water.
-
Procedure:
-
Based on its reported solubility, prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound dioxalate in DMSO.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
2. General Cell Culture and Treatment Protocol
-
Cell Lines: Use cell lines that endogenously express the H3 receptor (e.g., primary cortical neurons, certain neuroblastoma cell lines) or a cell line stably transfected with the H3 receptor (e.g., HEK293 or CHO cells).[7][9]
-
Procedure:
-
Culture the cells in the appropriate medium and conditions until they reach the desired confluency (typically 70-80% for adherent cells).
-
Seed the cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction).
-
Allow the cells to adhere and recover for 24 hours.
-
Prepare serial dilutions of this compound dioxalate in fresh culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound dioxalate. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours for viability assays; shorter times may be suitable for signaling studies).
-
3. Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of this compound dioxalate on cell proliferation and cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound dioxalate concentrations as described in the general protocol.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value, if applicable.
-
4. Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of this compound dioxalate on the phosphorylation of key signaling proteins downstream of the H3 receptor.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling, if necessary.
-
Pre-treat the cells with various concentrations of this compound dioxalate for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with an H3 receptor agonist (e.g., histamine or (R)-α-methylhistamine) for a short period (e.g., 5-30 minutes) to activate the signaling pathway. Include a control group with no agonist stimulation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-CREB, CREB).
-
Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
5. cAMP Assay
This assay measures the intracellular levels of cAMP to confirm the antagonistic effect of this compound dioxalate on the Gαi/o-coupled H3 receptor.
-
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well) and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound dioxalate in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an H3 receptor agonist (e.g., histamine) in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable cAMP response.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Analyze the data to determine the ability of this compound dioxalate to reverse the agonist-induced inhibition of cAMP production.
-
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions, including cell type, compound concentrations, and incubation times, for their specific experimental setup. The lack of published cell culture data for this compound dioxalate necessitates careful empirical determination of its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Identification and pharmacological characterization of the histamine H3 receptor in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROS 234 Dioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent and selective antagonist of the Histamine H3 receptor (H3R).[1][2][3][4] As a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, the H3 receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Its role in various physiological processes has made it a significant target in drug discovery. These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound dioxalate.
Physicochemical and Pharmacological Properties
This compound dioxalate's properties are summarized in the table below, providing key data for experimental design.
| Property | Value | Source |
| Chemical Name | N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate | [1][3] |
| CAS Number | 1781941-93-2 | [1][2] |
| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ | [1] |
| Molecular Weight | 421.37 g/mol | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 50 mM in water and 50 mM in DMSO | [1] |
| Storage | Desiccate at room temperature | [1] |
| pKi (rat cerebral cortex H3-receptor) | 8.90 | [2][4] |
| pKB (guinea-pig ileum H3-receptor) | 9.46 | [2][4] |
| ED₅₀ (ex vivo, rat cerebral cortex) | 19.12 mg/kg (intraperitoneal) | [2][4] |
| Blood Brain Barrier Permeability | Limited | [3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the preparation of stock solutions of this compound dioxalate for in vitro and in vivo experiments.
Materials:
-
This compound dioxalate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure for 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound dioxalate powder. For 1 mL of a 10 mM stock solution, weigh 4.21 mg of this compound dioxalate (Molecular Weight = 421.37 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder.
-
Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Procedure for 10 mM Aqueous Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound dioxalate powder. For 1 mL of a 10 mM stock solution, weigh 4.21 mg.
-
Dissolution: Add the appropriate volume of sterile, deionized water.
-
Mixing: Vortex thoroughly. Sonication may be used if complete dissolution is difficult.
-
Storage: Store aqueous solutions at 2-8°C for short-term use (days). For longer-term storage, it is recommended to prepare fresh or store frozen at -20°C, though stability in aqueous solution upon freezing should be verified.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol describes a common functional assay to characterize the antagonist activity of this compound dioxalate on the H3 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human Histamine H3 receptor
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin
-
Histamine (agonist)
-
This compound dioxalate working solutions
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA)
-
96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed the H3R-expressing cells into microplates at a suitable density and culture overnight to allow for adherence.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound dioxalate in assay buffer from the stock solution.
-
Compound Incubation: Remove the culture medium and wash the cells once with assay buffer. Add the diluted this compound dioxalate solutions to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of histamine (e.g., EC₅₀ concentration) to the wells already containing the antagonist.
-
Forskolin Stimulation: To amplify the signal, add a low concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a further 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound dioxalate concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Protocol 3: In Vivo Administration
This protocol provides a general guideline for the administration of this compound dioxalate to rodents for pharmacological studies.
Materials:
-
This compound dioxalate
-
Vehicle (e.g., sterile saline, PBS, or a suitable formulation)
-
Syringes and needles appropriate for the route of administration
-
Animal balance
Procedure:
-
Dose Calculation: Calculate the required dose of this compound dioxalate based on the animal's body weight and the desired mg/kg dosage.
-
Formulation Preparation: Prepare the dosing solution by dissolving this compound dioxalate in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a suitable injection volume (e.g., 5-10 mL/kg for intraperitoneal injection in mice). Ensure the compound is fully dissolved.
-
Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal, oral gavage).
-
Observation and Analysis: Monitor the animals for the desired pharmacological effects at appropriate time points after administration.
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
Activation of the Histamine H3 receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The receptor can also modulate other signaling cascades, such as the MAPK and PI3K/Akt pathways.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for In Vitro Antagonist Assay
The following diagram illustrates the general workflow for characterizing this compound dioxalate as an H3 receptor antagonist.
Caption: Workflow for H3R Antagonist Assay.
References
- 1. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptors modulate antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROS 234 Dioxalate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS 234 dioxalate is a potent histamine H3 receptor antagonist.[1][2][3] In preclinical research, it is utilized to investigate the physiological and pathological roles of the H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor in the central and peripheral nervous systems that modulates the release of histamine and other neurotransmitters. Antagonism of this receptor can lead to increased neurotransmitter release, which is of interest in various therapeutic areas. Notably, this compound dioxalate has been observed to have poor access to the central nervous system.[1][2] An ex vivo study in rats determined its median effective dose (ED50) to be 19.12 mg/kg when administered intraperitoneally (i.p.) for binding to the cerebral cortex H3-receptor.[1][2][3] When centrally injected, this compound has been shown to significantly shorten pentobarbital-induced narcosis.[1]
These application notes provide a summary of the known in vivo dosage and a generalized protocol for its use in animal studies based on the available literature.
Data Presentation
Quantitative Data Summary for this compound Dioxalate
| Parameter | Value | Species/Tissue | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |
| ED50 (ex vivo) | 19.12 mg/kg (i.p.) | Rat cerebral cortex H3-receptor | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of Ex Vivo H3 Receptor Occupancy in Rats
This protocol is a generalized procedure based on the reported ED50 value for this compound dioxalate and standard practices for ex vivo receptor binding studies.
Objective: To determine the dose-dependent occupancy of H3 receptors in the rat brain following peripheral administration of this compound dioxalate.
Animal Model:
-
Species: Rat (e.g., Wistar or Sprague-Dawley)
-
Sex: Male or female, as per study design
-
Weight: 200-250 g
Materials and Reagents:
-
This compound dioxalate
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal injection (23-25 gauge)[4]
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Sacrifice equipment (e.g., guillotine)
-
Dissection tools
-
Homogenizer
-
Centrifuge
-
Radioligand for H3 receptor (e.g., [3H]-(R)-α-methylhistamine)
-
Scintillation counter and vials
-
Buffers and reagents for radioligand binding assay
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Drug Preparation: Prepare a stock solution of this compound dioxalate in a suitable vehicle. Serial dilutions should be made to achieve the desired range of doses for the dose-response curve.
-
Administration:
-
Divide animals into groups, including a vehicle control group and several groups for different doses of this compound dioxalate.
-
Administer the assigned dose of this compound dioxalate or vehicle via intraperitoneal (i.p.) injection. The injection volume should typically not exceed 10 ml/kg.[4]
-
The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and bladder.[4][5]
-
-
Time Course: Determine the time to peak receptor occupancy in a preliminary experiment by sacrificing animals at different time points after drug administration.
-
Tissue Collection:
-
At the predetermined time point, anesthetize the animals and sacrifice them by decapitation.
-
Rapidly dissect the cerebral cortex on a cold surface.
-
-
Ex Vivo Radioligand Binding Assay:
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate and resuspend the pellet.
-
Incubate the membrane preparations with a saturating concentration of the H3 radioligand.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of the radioligand in the presence and absence of this compound dioxalate.
-
Plot the percentage of H3 receptor occupancy as a function of the administered dose of this compound dioxalate.
-
Calculate the ED50 value, which is the dose that produces 50% of the maximal receptor occupancy, using non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound dioxalate as an H3 receptor antagonist.
Experimental Workflow Diagram
Caption: Experimental workflow for ex vivo H3 receptor occupancy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application of ROS 234 in neuroscience research models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules in normal physiological processes. However, their overproduction leads to oxidative stress, a key pathological mechanism in a range of neurodegenerative diseases and acute neuronal injuries.[1][2][3] Oxidative stress contributes to neuronal damage in conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][3][4][5] ROS 234 is a novel, potent, and selective modulator of intracellular ROS production. These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo neuroscience research models to investigate its neuroprotective potential.
Mechanism of Action
This compound is a cell-permeable small molecule designed to suppress excessive ROS production by specifically inhibiting NADPH oxidase 2 (NOX2), a key enzymatic source of ROS in microglia and neurons during neuroinflammation and excitotoxicity.[6][7][8] By reducing the generation of superoxide radicals, this compound helps to mitigate downstream oxidative damage to lipids, proteins, and DNA, thereby preserving neuronal integrity and function.[1][3]
Signaling Pathway of this compound in Neuroprotection
References
- 1. The Role of Reactive Oxygen Species in the Pathogenesis of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Oxygen Species as a Common Pathological Link Between Alcohol Use Disorder and Alzheimer’s Disease with Therapeutic Implications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxidative Stress in Genetic Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potential Neuroprotective Treatment of Stroke: Targeting Excitotoxicity, Oxidative Stress, and Inflammation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic targeting of microglia mediated oxidative stress after neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Histamine-Mediated Pathways by Measuring Reactive Oxygen Species with the ROS-Glo™ H₂O₂ Assay
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptor (GPCR) signaling, particularly focusing on histamine receptors and their downstream effects.
Introduction
Histamine is a crucial biogenic amine that functions as a key mediator in a wide array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission. Its effects are arbitrated by four distinct subtypes of G-protein coupled receptors: H₁R, H₂R, H₃R, and H₄R. The activation of these receptors initiates diverse intracellular signaling cascades. For instance, H₁R activation is classically linked to the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC). Emerging evidence has increasingly implicated histamine, particularly through H₁R, in the generation of reactive oxygen species (ROS), which act as second messengers in various cellular responses.
The ROS-Glo™ H₂O₂ Assay provides a sensitive, luminescence-based method for the real-time detection of hydrogen peroxide (H₂O₂), a stable and predominant form of ROS in biological systems. This application note details a comprehensive protocol for utilizing the ROS-Glo™ assay to investigate histamine-induced ROS production in a cellular context, enabling the characterization of histamine receptor agonists and antagonists.
Key Signaling Pathway
The activation of the histamine H₁ receptor by its ligand initiates a signaling cascade that can lead to the production of Reactive Oxygen Species (ROS). This pathway is a key area of study for understanding the inflammatory and pathological roles of histamine.
Caption: Histamine H₁ receptor signaling cascade leading to ROS production.
Experimental Protocols
This section provides a detailed methodology for measuring histamine-induced ROS production in HEK293 cells stably expressing the human H₁ receptor.
Materials and Reagents:
-
HEK293 cells stably expressing the human H₁ receptor (HEK293-H₁R)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Histamine dihydrochloride
-
Mepyramine maleate (H₁R antagonist)
-
ROS-Glo™ H₂O₂ Assay Kit (Promega)
-
White, flat-bottom 96-well assay plates
-
Luminometer
Protocol 1: Cell Preparation and Seeding
-
Culture HEK293-H₁R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a white, flat-bottom 96-well plate at a density of 20,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Protocol 2: ROS-Glo™ H₂O₂ Assay
The following workflow outlines the steps for performing the assay after cell seeding and incubation.
Caption: Experimental workflow for the ROS-Glo™ H₂O₂ Assay.
-
After 24 hours of incubation, gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Prepare the H₂O₂ Substrate Dilution Buffer by mixing 1 part H₂O₂ Substrate with 499 parts ROS-Glo™ Assay Buffer.
-
Add 100 µL of the H₂O₂ Substrate Dilution Buffer to each well.
-
For antagonist studies: Prepare antagonist (e.g., mepyramine) dilutions in assay buffer. Add 25 µL of the antagonist solution to the appropriate wells and incubate for 30 minutes at 37°C.
-
Prepare histamine dilutions at 5X the final desired concentration in assay buffer.
-
Add 25 µL of the histamine dilutions to the wells. For control wells, add 25 µL of assay buffer.
-
Incubate the plate for a desired time period (e.g., 2 hours) at 37°C.
-
Prepare the ROS-Glo™ Detection Solution according to the manufacturer's instructions.
-
Add 125 µL of the ROS-Glo™ Detection Solution to each well.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation & Results
The following tables summarize representative data obtained from the described protocols. Luminescence is expressed in Relative Luminescence Units (RLU).
Table 1: Dose-Dependent ROS Production by Histamine
This table shows the response of HEK293-H₁R cells to varying concentrations of histamine. The EC₅₀ value is calculated from the dose-response curve.
| Histamine Conc. (M) | Mean RLU | Std. Deviation | Fold Change (over Basal) |
| 0 (Basal) | 10,500 | 850 | 1.0 |
| 1.00E-09 | 18,200 | 1,100 | 1.7 |
| 1.00E-08 | 45,600 | 3,200 | 4.3 |
| 1.00E-07 | 98,300 | 7,500 | 9.4 |
| 1.00E-06 | 155,400 | 12,300 | 14.8 |
| 1.00E-05 | 162,100 | 13,500 | 15.4 |
| EC₅₀ | ~4.5 x 10⁻⁸ M | - | - |
Table 2: Inhibition of Histamine-Induced ROS Production by Mepyramine
This table demonstrates the inhibitory effect of the H₁R-selective antagonist, mepyramine, on ROS production induced by a fixed concentration of histamine (1 µM). The IC₅₀ value is derived from the inhibition curve.
| Mepyramine Conc. (M) | Histamine (1 µM) Mean RLU | Std. Deviation | % Inhibition |
| 0 | 156,200 | 11,800 | 0% |
| 1.00E-10 | 125,100 | 9,900 | 21% |
| 1.00E-09 | 76,500 | 6,100 | 54% |
| 1.00E-08 | 24,800 | 2,100 | 90% |
| 1.00E-07 | 12,100 | 950 | 99% |
| 1.00E-06 | 11,500 | 890 | 99% |
| IC₅₀ | ~8.2 x 10⁻¹⁰ M | - | - |
Conclusion
The protocols and data presented here demonstrate the utility of the ROS-Glo™ H₂O₂ Assay as a robust method for studying histamine-mediated signaling pathways. This assay provides a sensitive and quantitative readout for ROS production, allowing for the pharmacological characterization of histamine receptor ligands. The detailed workflows and representative data serve as a valuable resource for researchers aiming to investigate the role of ROS in histamine signaling and for screening compound libraries to identify novel modulators of H₁R activity. This approach is readily adaptable for studying other histamine receptor subtypes and related GPCRs implicated in ROS signaling.
Application Notes and Protocols: Immunohistochemical Analysis of Tissues Treated with ROS 234
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the immunohistochemical (IHC) detection of protein expression in tissues treated with the experimental compound ROS 234. The following guidelines are intended to offer a comprehensive framework for tissue preparation, staining, and analysis. The provided signaling pathway is a hypothetical representation of a potential mechanism of action for this compound and should be adapted based on empirical findings.
Quantitative Data Summary
The following table structure is recommended for summarizing quantitative data obtained from IHC analysis. Data should be presented as the mean ± standard deviation (SD).
Table 1: Quantification of Target Protein Expression in Response to this compound Treatment.
| Treatment Group | Dose (mg/kg) | N | Percentage of Positive Cells (%) | Staining Intensity Score (0-3) |
| Vehicle Control | 0 | 5 | 15.2 ± 3.1 | 0.5 ± 0.2 |
| This compound | 10 | 5 | 35.8 ± 5.7 | 1.8 ± 0.4 |
| This compound | 50 | 5 | 68.4 ± 8.2 | 2.7 ± 0.3 |
| Positive Control | - | 5 | 85.1 ± 4.5 | 2.9 ± 0.1 |
| Negative Control | - | 5 | 0.5 ± 0.2 | 0.0 ± 0.0 |
Staining Intensity Score: 0 (No staining), 1 (Weak), 2 (Moderate), 3 (Strong).
Experimental Protocols
This section details the materials and step-by-step procedures for performing immunohistochemistry on tissues exposed to this compound.
1. Materials and Reagents:
-
Tissues: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) on charged slides.
-
Primary Antibody: Specific antibody against the target protein of interest.
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG (or appropriate species).
-
Detection System: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Buffers:
-
Phosphate-Buffered Saline (PBS; pH 7.4).
-
Citrate Buffer (10 mM, pH 6.0) for antigen retrieval.
-
-
Reagents:
-
Xylene or a non-toxic clearing agent.
-
Ethanol (100%, 95%, 70%).
-
Deionized Water.
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidases.
-
-
Blocking Solution: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Aqueous or permanent mounting medium.
2. Immunohistochemistry Staining Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Transfer to 100% Ethanol: 2 changes for 3 minutes each.
-
Transfer to 95% Ethanol: 1 change for 3 minutes.
-
Transfer to 70% Ethanol: 1 change for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot citrate buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS: 3 changes for 5 minutes each.
-
-
Blocking:
-
Incubate slides with the blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution just before use.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in Xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
Diagram 1: Immunohistochemistry Workflow
Caption: A flowchart illustrating the key steps of the immunohistochemistry protocol.
Diagram 2: Hypothetical this compound Signaling Pathway
Application Note: Measuring the Effects of ROS 234 on Neurotransmitter Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
ROS 234 is a novel, potent, and selective antagonist for N-type voltage-gated calcium channels (CaV2.2). These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the influx of calcium ions, a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[1] By blocking these channels, this compound is hypothesized to modulate neuronal communication by inhibiting the release of various neurotransmitters, such as glutamate and norepinephrine.[1][2] This property makes this compound a valuable pharmacological tool for studying synaptic transmission and a potential therapeutic agent for conditions characterized by excessive neuronal excitability, such as neuropathic pain and epilepsy.[1][3][4]
This document provides detailed protocols for assessing the effects of this compound on neurotransmitter release, including in vitro calcium imaging and direct measurement of glutamate and GABA release from primary neuronal cultures.
Mechanism of Action: Signaling Pathway
Neurotransmitter release is initiated by the arrival of an action potential at the presynaptic terminal, which causes membrane depolarization. This depolarization activates voltage-gated calcium channels, leading to a rapid influx of Ca2+ into the cell. The rise in intracellular Ca2+ concentration triggers the fusion of neurotransmitter-filled vesicles with the presynaptic membrane, releasing their contents into the synaptic cleft. This compound selectively blocks the N-type (CaV2.2) subset of these channels, thereby attenuating the presynaptic calcium signal and reducing neurotransmitter exocytosis.
Figure 1. Signaling pathway of this compound action.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol measures the ability of this compound to inhibit depolarization-evoked calcium influx in a neuronal cell line (e.g., SH-SY5Y or IMR-32, which endogenously express N-type channels). Changes in intracellular calcium are monitored using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.[5][6][7]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium Chloride (KCl) solution (e.g., 50 mM in HBSS)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3)
Procedure:
-
Cell Plating: Seed SH-SY5Y cells onto a 96-well plate at a density of 50,000-80,000 cells/well and culture for 48-72 hours until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and wash the cells once with HBSS. Add 100 µL of HBSS containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 to each well. Incubate for 45-60 minutes at 37°C.
-
Cell Washing: After incubation, remove the dye solution and wash the cells twice with 100 µL of HBSS to remove any extracellular dye. Add a final 100 µL of HBSS to each well.
-
Compound Incubation: Add desired concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate into the fluorescence plate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Baseline Reading: Record a stable baseline fluorescence for 15-20 seconds.
-
Depolarization and Data Acquisition: Configure the injector to add 25 µL of 50 mM KCl solution to induce depolarization. Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response (ΔF/F0) in this compound-treated wells is compared to the vehicle-treated control wells. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Figure 2. Experimental workflow for the in vitro calcium imaging assay.
Protocol 2: K+-Evoked Neurotransmitter Release from Primary Neuronal Cultures
This protocol directly measures the inhibitory effect of this compound on the release of excitatory (Glutamate) and inhibitory (GABA) neurotransmitters from primary cortical neurons.[8] The amount of neurotransmitter released into the supernatant following depolarization is quantified using commercially available assay kits (e.g., colorimetric, fluorometric, or ELISA-based).[9][10][11][12][13][14]
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement
-
Poly-D-lysine coated 24-well plates
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
High K+ HBSS (e.g., 56 mM KCl)
-
This compound stock solution (in DMSO)
-
Glutamate Assay Kit (e.g., Abcam ab83389 or similar)
-
GABA Assay Kit (e.g., Sigma-Aldrich MAK333 or similar)
-
BCA Protein Assay Kit
Procedure:
-
Neuron Culture: Plate primary cortical neurons on 24-well plates and culture for 12-14 days in vitro (DIV) to allow for synapse formation.
-
Pre-incubation: Gently wash the neurons twice with 500 µL of warm HBSS.
-
Compound Treatment: Add 250 µL of HBSS containing various concentrations of this compound or vehicle. Incubate for 30 minutes at 37°C.
-
Stimulation: To evoke neurotransmitter release, carefully remove the pre-incubation solution and add 250 µL of High K+ HBSS (also containing the respective concentrations of this compound or vehicle). Incubate for 5-10 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each well. This sample contains the released neurotransmitters. Keep on ice or freeze at -80°C until analysis.
-
Cell Lysis: Wash the remaining cells with PBS and lyse them with an appropriate buffer. Use this lysate to determine the total protein content per well using a BCA assay for normalization.
-
Neurotransmitter Quantification: Thaw the supernatant samples. Quantify the concentration of glutamate and/or GABA according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Normalize the amount of released neurotransmitter (e.g., in µM or nmol) to the total protein content of the corresponding well (e.g., µM/mg protein). Compare the release in this compound-treated wells to vehicle-treated controls to determine the percent inhibition.
Data Presentation
Quantitative data should be summarized to demonstrate the efficacy and potency of this compound.
Table 1: Dose-Dependent Inhibition of K+-Evoked Calcium Influx by this compound in SH-SY5Y Cells.
| This compound Conc. (nM) | % Inhibition of Ca2+ Influx (Mean ± SEM) |
| 0 (Vehicle) | 0 ± 3.1 |
| 1 | 15.2 ± 4.5 |
| 10 | 48.9 ± 5.2 |
| 50 | 75.6 ± 4.1 |
| 100 | 91.3 ± 3.8 |
| 1000 | 98.5 ± 2.1 |
| IC50 (nM) | 10.5 ± 1.2 |
Table 2: Effect of this compound on K+-Evoked Glutamate and GABA Release from Primary Cortical Neurons (DIV 14).
| Treatment | Glutamate Release (nmol/mg protein) | % Inhibition | GABA Release (nmol/mg protein) | % Inhibition |
| Vehicle (Control) | 12.4 ± 1.1 | - | 1.8 ± 0.2 | - |
| This compound (10 nM) | 8.9 ± 0.9 | 28.2 | 1.3 ± 0.1 | 27.8 |
| This compound (100 nM) | 4.1 ± 0.5 | 66.9 | 0.6 ± 0.1 | 66.7 |
| This compound (1 µM) | 1.5 ± 0.3 | 87.9 | 0.3 ± 0.05 | 83.3 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Expected Outcomes
The experimental data logically support the proposed mechanism of action for this compound. By blocking N-type calcium channels, the compound effectively reduces depolarization-induced calcium influx in neuronal cells. This reduction in the presynaptic calcium signal directly leads to a dose-dependent decrease in the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters from primary neurons.
Figure 3. Logical flow from mechanism to experimental outcomes.
Conclusion
The protocols described herein provide robust methods for characterizing the inhibitory effects of this compound on neurotransmitter release. The data generated from these assays confirm that this compound acts as a potent inhibitor of N-type calcium channels, leading to a significant reduction in the release of key neurotransmitters. These findings highlight the utility of this compound as a specific pharmacological tool for investigating the role of CaV2.2 channels in synaptic physiology and pathology.
References
- 1. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. JCI - The N-type calcium channel rises from the ashes [jci.org]
- 4. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 8. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.4. Neurotransmitter Release Quantification [bio-protocol.org]
- 10. A bioluminescent gamma-aminobutyrate assay for monitoring its release from inhibitory nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. novamedline.com [novamedline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. protocols.io [protocols.io]
Application Notes and Protocols: ROS 234 and High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes serve as a comprehensive guide for researchers and drug development professionals. It is critical to clarify a common point of confusion: ROS 234 is a potent histamine H3 receptor antagonist and is not associated with the measurement of Reactive Oxygen Species (ROS) . The "ROS" designation in its name is a historical laboratory identifier.
This document is therefore divided into two main sections to address the distinct topics encompassed by the user's request:
-
Section 1: this compound, a Histamine H3 Receptor Antagonist. This section details the properties of this compound and provides a protocol for a high-throughput screening (HTS) assay relevant to its mechanism of action.
-
Section 2: High-Throughput Screening for Reactive Oxygen Species (ROS). This section provides detailed protocols and pathways for the direct measurement of cellular ROS, a key area of research in drug discovery and toxicology.
Section 1: this compound - A Potent H3 Receptor Antagonist
This compound is a selective and potent antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[3][4] They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters such as acetylcholine, dopamine, and serotonin.[3][4] Due to their role in regulating these key neurotransmitters, H3 receptor antagonists are being investigated for their potential in treating cognitive and sleep disorders.[4]
Data Presentation: Quantitative Properties of this compound
The following table summarizes the reported in vitro and in vivo potency of this compound.
| Parameter | Value | Species/Tissue | Description |
| pKB | 9.46 | Guinea-pig ileum | A measure of the antagonist's potency in a functional assay. |
| pKi | 8.90 | Rat cerebral cortex | A measure of the antagonist's binding affinity to the H3 receptor. |
| ED50 | 19.12 mg/kg (i.p.) | Rat (ex vivo) | The dose required to achieve 50% of the maximal effect in an ex vivo binding study. |
Data sourced from MedchemExpress.[1][2]
Signaling Pathway: Histamine H3 Receptor
The histamine H3 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist (like histamine), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] H3 receptor activation can also modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[5][6] Antagonists like this compound block these effects by preventing agonist binding.
Experimental Protocol: HTS for H3 Receptor Antagonists (Competitive Binding Assay)
This protocol describes a competitive binding assay in a high-throughput format, suitable for identifying novel H3 receptor antagonists that compete with a fluorescently labeled ligand for binding to the receptor.
1. Materials and Reagents:
-
Cell Line: A stable cell line overexpressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Crude membrane preparations from the H3 receptor-expressing cells.
-
Fluorescent Ligand: A high-affinity fluorescently labeled H3 receptor antagonist (e.g., a derivative of a known antagonist conjugated to a fluorophore).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: A known potent H3 receptor antagonist (e.g., Pitolisant or this compound).
-
Negative Control: DMSO vehicle.
-
Microplates: 384-well, low-volume, black, non-binding surface microplates.
-
Plate Reader: A microplate reader capable of detecting fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
2. Assay Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well microplates using an acoustic dispenser or a liquid handler. Typically, a final assay concentration of 10 µM is used for primary screening.
-
Reagent Preparation:
-
Thaw the H3 receptor membrane preparation on ice.
-
Dilute the membranes and the fluorescent ligand in cold assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically during assay development.
-
-
Dispensing Reagents:
-
Add the diluted H3 receptor membrane preparation to all wells of the microplate.
-
Add the fluorescent ligand to all wells.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plates from light.
-
Detection: Read the plates using a suitable microplate reader.
-
For Fluorescence Polarization (FP): Excite the fluorophore with polarized light and measure the parallel and perpendicular components of the emitted light.
-
For TR-FRET: If using a FRET-based assay, excite the donor fluorophore and measure the emission from the acceptor.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Compounds that show significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization, such as dose-response curves to determine their IC50 values.
-
3. Workflow Diagram:
Section 2: High-Throughput Screening for Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[7] While they play roles in cell signaling, excessive ROS can lead to oxidative stress, damaging lipids, proteins, and DNA.[8] HTS assays for ROS are crucial in drug discovery to identify compounds that modulate oxidative stress, for applications in cancer, neurodegenerative diseases, and toxicology.[9][10]
Experimental Protocol: Cellular ROS Detection using Dihydroethidium (DHE)
This protocol outlines a cell-based HTS assay to quantify intracellular ROS levels, specifically superoxide, using the fluorescent probe Dihydroethidium (DHE).[9][10][11]
1. Materials and Reagents:
-
Cell Line: Adherent cell line of interest (e.g., HepG2, HUH-7).[11]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) with serum and antibiotics.
-
DHE Stock Solution: 5 mM DHE in DMSO. Store protected from light at -20°C.
-
DHE Working Solution: Dilute the stock solution in pre-warmed serum-free medium to a final concentration of 10 µM immediately before use.[12]
-
Test Compounds: Library of compounds dissolved in DMSO.
-
Positive Control: A known ROS-inducing agent (e.g., Menadione or Antimycin A).
-
Negative Control: DMSO vehicle.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Microplates: 96- or 384-well, black, clear-bottom microplates suitable for cell culture and fluorescence imaging.
-
Instrumentation: High-content imaging system or a fluorescence microplate reader.
2. Assay Procedure:
-
Cell Seeding: Seed cells into the microplates at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing the test compounds, positive control, or negative control. Incubate for a duration relevant to the experimental question (e.g., 1-24 hours).
-
Cell Staining:
-
Remove the compound-containing medium.
-
Wash the cells once with pre-warmed assay buffer.
-
Add the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light.[13]
-
-
Washing: Remove the DHE solution and wash the cells twice with assay buffer to remove any extracellular probe.
-
Fluorescence Measurement:
-
Add fresh assay buffer to the wells.
-
Measure the fluorescence intensity using a high-content imager or plate reader. DHE is typically excited around 518 nm and its emission is measured around 606 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of compound-treated wells to the negative control (vehicle-treated) wells.
-
Identify compounds that significantly increase or decrease the ROS-dependent fluorescence signal.
-
3. Workflow Diagram:
Signaling Pathway: ROS-Mediated Cellular Signaling
ROS can act as second messengers in various signaling cascades, influencing processes like proliferation, inflammation, and apoptosis.[14][15] They can modulate the activity of several key signaling proteins, including MAP kinases (MAPK), NF-κB, and the PI3K-Akt pathway, often through the reversible oxidation of cysteine residues in target proteins.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. sinobiological.com [sinobiological.com]
- 9. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. | Semantic Scholar [semanticscholar.org]
- 10. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye [jove.com]
- 11. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 13. Assay of levels of reactive oxygen species using DHE ratioing [help.imageanalyst.net]
- 14. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROS and ROS-Mediated Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synergistic Gene Silencing and Oxidative Stress Modulation with Lentiviral shRNA and ROS 234
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of gene function often requires robust methods for silencing gene expression in combination with cellular stress inducers. Lentiviral-mediated short hairpin RNA (shRNA) is a powerful and widely used tool for achieving stable, long-term knockdown of a target gene.[1][2][3] This system leverages a lentiviral vector to deliver an shRNA sequence into a wide variety of cell types, including primary neurons and other hard-to-transfect cells.[1][4] The shRNA is then processed by the cell's endogenous RNA interference (RNAi) machinery to produce a small interfering RNA (siRNA), which mediates the sequence-specific degradation of the target messenger RNA (mRNA).[5][6]
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that act as critical signaling molecules.[7] However, an imbalance in ROS levels leads to oxidative stress, which is implicated in numerous pathologies, including cancer and neurodegeneration.[7] In this context, "ROS 234" is presented as a novel, experimental small molecule designed to induce intracellular ROS levels in a controlled manner, allowing for the investigation of gene function under conditions of oxidative stress.
These application notes provide a comprehensive workflow and detailed protocols for combining lentiviral shRNA-mediated knockdown of a hypothetical gene, "Target Gene X" (TGX), with this compound treatment.
Visualizations
Experimental Workflow
The overall experimental process, from initial cell culture to final data analysis, is outlined below. This workflow ensures a systematic approach to investigating the interplay between TGX knockdown and this compound-induced oxidative stress.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where Target Gene X (TGX) promotes cell survival. Lentiviral shRNA inhibits TGX expression. Concurrently, this compound induces oxidative stress, which can activate apoptotic pathways. The combination of TGX knockdown and this compound treatment is hypothesized to lead to a synergistic increase in cell death.
Data Presentation
The following tables summarize the expected quantitative data from the experiments.
Table 1: Validation of Target Gene X (TGX) Knockdown
| Experimental Group | Relative TGX mRNA Level (vs. shControl) | Relative TGX Protein Level (vs. shControl) |
| shControl | 1.00 ± 0.09 | 100% |
| shTGX | 0.18 ± 0.04 | 15% |
Data are presented as mean ± standard deviation. mRNA levels are normalized to a housekeeping gene. Protein levels are quantified by densitometry analysis of Western blots.[8]
Table 2: Cellular Response to TGX Knockdown and this compound Treatment
| Treatment Group | Relative Intracellular ROS (Fold Change vs. Control) | Cell Viability (% of Control) |
| Control (shControl, no treatment) | 1.0 ± 0.1 | 100 ± 5.2 |
| This compound only (shControl + this compound) | 3.5 ± 0.4 | 75 ± 4.1 |
| shTGX only | 1.1 ± 0.2 | 98 ± 3.8 |
| shTGX + this compound | 3.8 ± 0.5 | 42 ± 6.3 |
Data are presented as mean ± standard deviation. ROS levels were measured using a fluorescent probe. Cell viability was assessed via MTT assay.
Experimental Protocols
Protocol 1: Lentiviral Transduction and Stable Cell Line Generation
This protocol describes the transduction of target cells with lentiviral particles carrying shRNA against TGX (shTGX) or a non-targeting control (shControl).[9][10]
Materials:
-
Target cells (e.g., HeLa, A549)
-
Complete growth medium
-
Lentiviral particles (shTGX and shControl)
-
Hexadimethrine bromide (e.g., Polybrene)
-
Puromycin
-
96-well cell culture plates
Procedure:
-
Day 1: Cell Seeding.
-
Day 2: Transduction.
-
Thaw lentiviral particles on ice.
-
Remove the culture medium from the cells.
-
Prepare fresh medium containing hexadimethrine bromide (typically 4-8 µg/mL).
-
Add the lentiviral particles to the medium at the desired Multiplicity of Infection (MOI). If the optimal MOI is unknown, a titration (e.g., MOIs of 0.5, 1, 5) is recommended.[10]
-
Add the virus-containing medium to the cells. Gently swirl the plate to mix.
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3: Medium Change.
-
Remove the virus-containing medium and replace it with fresh, complete growth medium.
-
-
Day 4 onwards: Selection.
-
Two days post-transduction, begin selection by replacing the medium with fresh medium containing the appropriate concentration of puromycin (typically 2-10 µg/mL, must be determined empirically for each cell line).[10]
-
Replace the puromycin-containing medium every 3-4 days until non-transduced control cells are eliminated.[9]
-
-
Expansion.
-
Once stable, puromycin-resistant colonies are visible, expand them for subsequent experiments.
-
Protocol 2: Validation of Gene Knockdown by qRT-PCR
This protocol is for quantifying the reduction in TGX mRNA levels.[11][12]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for TGX and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from both shControl and shTGX stable cell lines using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[12]
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers for either TGX or the housekeeping gene, and cDNA template.
-
Run reactions in triplicate.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative mRNA expression of TGX using the ΔΔCt method, normalizing to the housekeeping gene and comparing the shTGX cells to the shControl cells.
-
Protocol 3: Validation of Gene Knockdown by Western Blot
This protocol is for confirming the reduction of TGX protein levels.[13][14]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TGX
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse shControl and shTGX cells in lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against TGX overnight at 4°C with gentle shaking.[14]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Re-probe the membrane for the loading control. Quantify band intensity using densitometry software to determine the relative protein level.
Protocol 4: Measurement of Intracellular ROS
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[7][15]
Materials:
-
shControl and shTGX stable cell lines
-
This compound compound
-
H2DCFDA probe
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Ex/Em = 495/529 nm)[15]
Procedure:
-
Cell Seeding: Seed shControl and shTGX cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the designated wells with this compound at the desired concentration and for the appropriate duration (e.g., 1 hour).[15] Include untreated controls.
-
Probe Loading:
-
Measurement:
-
Remove the H2DCFDA solution and wash the cells gently.
-
Add 100 µL of PBS or HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader.[7]
-
-
Data Analysis: Subtract the background fluorescence from blank wells and calculate the fold change in fluorescence intensity relative to the untreated shControl cells.
Protocol 5: Cell Viability (MTT) Assay
This protocol assesses cell viability based on the metabolic reduction of MTT to formazan by living cells.[16]
Materials:
-
shControl and shTGX stable cell lines
-
This compound compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment: Seed shControl and shTGX cells in a 96-well plate. After overnight adherence, treat the cells with this compound for the desired duration (e.g., 24-72 hours).[16][17]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]
-
Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[17]
-
Mix thoroughly on a shaker for 10 minutes.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated shControl cells after subtracting the background absorbance from blank wells.
References
- 1. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell viability assay and chemotherapeutics drugs treatment [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with experimental compounds in various buffers. The following frequently asked questions (FAQs) and troubleshooting guides offer insights and practical solutions to address these common issues.
Frequently Asked Questions (FAQs)
Q1: My compound, "ROS 234," has precipitated out of my phosphate-buffered saline (PBS). What are the likely causes?
There are several potential reasons for compound precipitation in PBS and other aqueous buffers. A primary cause is that the compound may have low intrinsic aqueous solubility. Additionally, the pH of the buffer can significantly impact the solubility of ionizable compounds; if the buffer pH is close to the compound's pKa, it can lead to reduced solubility. The concentration of the compound may also have exceeded its solubility limit in PBS. Finally, the presence of salts in the buffer, such as those in PBS, can sometimes decrease the solubility of certain compounds through the "salting out" effect.
Q2: How can I improve the solubility of my peptide-based therapeutic in a Tris buffer?
For peptide-based therapeutics, solubility is highly dependent on pH and the peptide's isoelectric point (pI). If the buffer pH is near the pI, the net charge of the peptide is minimal, often leading to aggregation and precipitation. To improve solubility, it is advisable to adjust the buffer pH to be at least 1-2 units away from the pI. The addition of organic co-solvents like DMSO, DMF, or acetonitrile in small percentages (e.g., 1-10%) can also enhance solubility. Furthermore, incorporating solubilizing agents such as arginine or using a different buffering agent might be beneficial.
Q3: Is it advisable to use DMSO as a primary solvent for my compound in cell-based assays?
Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a vast array of organic compounds for in vitro studies. However, it is important to be aware that DMSO can exhibit cytotoxic effects on cells, typically at concentrations above 0.5-1%. It is crucial to first determine the maximum tolerable concentration of DMSO for your specific cell line. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium, ensuring the final DMSO concentration remains in a non-toxic range (ideally ≤ 0.1%).
Troubleshooting Guides
Guide: Systematic Approach to Resolving Compound Insolubility
If you are facing challenges with dissolving your compound, the following systematic approach can help you identify and resolve the issue.
Step 1: Initial Assessment and Information Gathering
Begin by collecting all available information about your compound. This includes its chemical structure, molecular weight, predicted or measured pKa, and any known solubility data. Understanding the physicochemical properties of your compound is the first step in troubleshooting solubility issues.
Step 2: The Troubleshooting Workflow
The following workflow provides a structured method for addressing insolubility.
Caption: A workflow for troubleshooting compound insolubility.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Screen
This protocol allows for the determination of a compound's solubility across a range of pH values.
-
Prepare a series of buffers: Create a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare compound slurry: Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the undissolved compound.
-
Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Protocol 2: Co-solvent Solubility Enhancement
This protocol helps in identifying an appropriate co-solvent and its optimal concentration.
-
Select co-solvents: Choose a panel of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Prepare co-solvent gradients: For each co-solvent, prepare a series of dilutions in your primary buffer (e.g., 1%, 5%, 10%, 20% co-solvent).
-
Determine solubility: Following steps 2-5 from Protocol 1, determine the compound's solubility in each co-solvent/buffer mixture.
-
Assess tolerability: If for in vitro or in vivo use, evaluate the tolerability of the effective co-solvent concentrations in your experimental system.
Data Presentation
Table 1: Solubility of Model Compound "Cmpd-X" in Various Buffers
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 15 |
| Tris-HCl | 7.4 | 25 | 25 |
| Tris-HCl | 8.5 | 25 | 55 |
| Acetate Buffer | 5.0 | 25 | 150 |
| PBS with 5% DMSO | 7.4 | 25 | 250 |
| PBS with 5% Ethanol | 7.4 | 25 | 180 |
Table 2: Effect of pH on the Solubility of an Exemplary Ionizable Compound
| Buffer pH | Solubility (mM) |
| 4.0 | 10.2 |
| 5.0 | 5.8 |
| 6.0 | 1.1 |
| 7.0 | 0.5 |
| 7.4 | 0.4 |
| 8.0 | 0.8 |
| 9.0 | 3.5 |
Signaling Pathway Considerations
When working with compounds that target specific signaling pathways, ensuring their solubility is critical for accurate and reproducible results. The following diagram illustrates a generic signaling pathway and highlights where a poorly soluble compound might fail to engage its target.
Caption: Impact of poor solubility on target engagement.
Technical Support Center: Optimizing ROS 234 Dioxalate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ROS 234 dioxalate for cell viability experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what is its known mechanism of action?
This compound dioxalate is a potent histamine H3 receptor antagonist.[1][2] Its primary mechanism of action is to block the activity of the H3 receptor, which is involved in regulating the release of various neurotransmitters in the central nervous system. While its primary target is the H3 receptor, it is crucial to determine its effect on the viability of specific cell lines used in your experiments, as off-target effects are possible at certain concentrations.
Q2: What is the recommended starting concentration range for this compound dioxalate in a new cell line?
For a novel compound like this compound dioxalate where specific cell viability data is unavailable, it is recommended to start with a broad dose-response experiment.[3][4] A common approach is to test a wide range of concentrations, typically from nanomolar to micromolar, to identify an effective range.[5][6] A suggested starting range could be from 10 nM to 100 µM using serial dilutions.[4]
Q3: How long should I incubate my cells with this compound dioxalate?
The optimal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response assays, a common starting point is 24 to 72 hours.[3] Shorter incubation times may be sufficient for rapidly dividing cells, while slower-growing cells might require longer exposure. A time-course experiment is recommended to determine the ideal treatment duration.[7]
Q4: What are the best methods to assess cell viability after treatment with this compound dioxalate?
Several robust methods are available to measure cell viability, each with its advantages and limitations.[8] Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of their viability.[3]
-
Resazurin (alamarBlue) Assay: This is another metabolic assay that is generally less toxic to cells than MTT.[3]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP, a marker of metabolically active cells.[3]
-
Trypan Blue Exclusion Assay: This dye exclusion method directly counts viable cells by assessing membrane integrity.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell plating; "Edge effect" in multi-well plates; Inaccurate pipetting of this compound dioxalate.[3] | Ensure a single-cell suspension before plating; Avoid using the outer wells of the plate for critical experiments or fill them with sterile buffer to maintain humidity; Calibrate pipettes regularly.[3] |
| No observable effect on cell viability | Concentration of this compound dioxalate is too low; Incubation time is too short; The chosen cell line is not sensitive to the compound.[7] | Test a higher concentration range; Perform a time-course experiment (e.g., 24, 48, 72 hours); Confirm the expression of the H3 receptor in your cell line if that is the intended target.[7] |
| Sudden drop in viability even at low concentrations | This compound dioxalate may be precipitating out of solution at higher concentrations; The solvent (e.g., DMSO) concentration may be too high.[7] | Visually inspect the wells for any precipitate; Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO).[4][9] |
| Inconsistent results between experiments | Variation in cell passage number; Inconsistent cell seeding density; Instability of this compound dioxalate stock solution. | Use cells within a consistent passage number range; Optimize and standardize the cell seeding density for each experiment; Prepare fresh dilutions of this compound dioxalate from a properly stored stock solution for each experiment.[5][9] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well to ensure logarithmic growth throughout the experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare a single-cell suspension of the desired cell line.
-
Count the cells using a hemocytometer and trypan blue to exclude dead cells.
-
Seed a range of cell densities (e.g., 1,000 to 20,000 cells/well) in a 96-well plate.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 24, 48, 72, 96 hours), measure the cell viability using an appropriate assay (e.g., Resazurin).
-
Plot the growth curve for each seeding density.
-
Select the seeding density that allows for logarithmic growth throughout the intended duration of your drug treatment experiment.[5][6]
Protocol 2: Dose-Response Experiment using Resazurin Assay
Objective: To determine the effect of a range of this compound dioxalate concentrations on cell viability.
Materials:
-
Cells seeded at the optimal density in a 96-well plate
-
This compound dioxalate stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Resazurin solution
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare serial dilutions of this compound dioxalate in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO).[4]
-
Include appropriate controls: a vehicle control (medium with the same concentration of solvent) and a no-treatment control.[9]
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound dioxalate.
-
Incubate the plate for the desired period (e.g., 48 hours) under standard cell culture conditions.
-
Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Dioxalate on a Cancer Cell Line
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.6 ± 4.8 |
| 1 | 85.3 ± 6.2 |
| 10 | 52.1 ± 7.3 |
| 50 | 25.8 ± 3.9 |
| 100 | 10.4 ± 2.1 |
Table 2: Time-Course Effect of 10 µM this compound Dioxalate on Cell Viability
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 0 | 100 ± 3.8 |
| 12 | 92.5 ± 4.1 |
| 24 | 75.1 ± 5.5 |
| 48 | 51.7 ± 6.0 |
| 72 | 38.9 ± 4.7 |
Visualizations
Caption: Experimental workflow for determining cell viability upon treatment with this compound dioxalate.
Caption: Hypothetical signaling pathway affected by this compound dioxalate as an H3 receptor antagonist.
Caption: A troubleshooting decision tree for common issues in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. benchchem.com [benchchem.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
Histamine H3 Receptor Binding Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Histamine H3 (H3) receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High Non-Specific Binding (NSB)
Question: My radioligand binding assay is showing high non-specific binding. What are the potential causes and how can I reduce it?
Answer: High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration used.[1] Below are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower the radioligand concentration: A common starting point is a concentration at or below the Kd value.[1] - Check radioligand purity: Impurities can contribute to high NSB. Ensure radiochemical purity is >90%.[1] - Consider hydrophobicity: Hydrophobic ligands tend to have higher NSB.[1] |
| Tissue/Cell Preparation | - Reduce membrane protein amount: A typical range is 100-500 µg of membrane protein per assay. Titrate the amount to optimize.[1] - Ensure proper homogenization and washing: This removes endogenous ligands and other interfering substances.[1] |
| Assay Conditions | - Optimize incubation time and temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[1] - Modify the assay buffer: Including agents like bovine serum albumin (BSA) can reduce non-specific interactions.[1] |
| Filtration and Apparatus | - Pre-soak filters: Use polyethyleneimine (PEI) or BSA to reduce radioligand binding to the filter.[1] - Increase wash steps: Use ice-cold wash buffer and increase the volume and/or number of washes.[1] |
Low Specific Binding or No Detectable Signal
Question: I am observing very low or no specific binding in my assay. What could be the problem?
Answer: Low specific binding can make it difficult to obtain reliable data. This issue can stem from problems with the biological preparation, reagents, or the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Receptor Issues | - Confirm receptor presence and activity: The tissue or cell line may have a low density of the target receptor or it may have degraded during preparation.[1] |
| Radioligand Issues | - Check radioligand concentration and specific activity: Low concentrations may not be detectable, and low specific activity is problematic for detecting low receptor densities. A specific activity above 20 Ci/mmol is often required for such cases.[1] - Verify proper storage: Improper storage can lead to degradation and decreased specific activity.[1] |
| Assay Conditions | - Ensure equilibrium is reached: Incubation times that are too short will not allow for equilibrium. The time required depends on the radioligand and receptor.[1] - Check assay buffer composition: The presence or absence of specific ions can significantly affect binding.[1] |
| Separation of Bound and Free Ligand | - Optimize the washing procedure: Overly stringent washing can cause dissociation of the specific radioligand-receptor complex.[1] - Ensure efficient separation: Inefficient filtration or centrifugation can lead to loss of the bound complex.[1] |
Experimental Protocols
Radioligand Binding Assay Protocol (Filtration Method)
This protocol is a general guideline for a radioligand binding assay using cell membranes expressing the H3 receptor.
Materials:
-
Cell Membranes: Prepared from cells expressing the Histamine H3 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[2]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4.[3]
-
Radioligand: e.g., [3H]-N-α-Methylhistamine.[3]
-
Unlabeled Ligand: For determining non-specific binding (e.g., (R)(−)-α-Methylhistamine or clobenpropit).[3][4]
-
Filters: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% PEI.[3][4][5]
-
Scintillation Cocktail.
Procedure:
-
Membrane Dilution: Dilute the membrane preparation in assay buffer to the desired concentration (e.g., 15 µg of membranes per well). Keep on ice.[3]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane suspension.
-
Non-Specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled ligand (e.g., 10 µM clobenpropit), and membrane suspension.[4]
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 27°C).[3] This should be determined experimentally.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 9 times with 500 µL) with ice-cold wash buffer to remove unbound radioligand.[3]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
Visualizations
Histamine H3 Receptor Signaling Pathway
The Histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2]
References
ROS 234 stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ROS 234 dioxalate, along with troubleshooting guides and frequently asked questions for its effective use in experiments.
Frequently Asked Questions (FAQs)
1. What is this compound dioxalate and what is its mechanism of action?
This compound dioxalate is a potent histamine H3 receptor (H3R) antagonist.[1][2] The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system. It acts as a presynaptic autoreceptor, meaning it inhibits the release of histamine when activated. H3 receptors can also function as heteroreceptors, regulating the release of other neurotransmitters such as acetylcholine, dopamine, serotonin, and norepinephrine. As an antagonist, this compound dioxalate blocks the action of histamine at the H3 receptor, leading to an increase in the release of these neurotransmitters.[3]
2. Is "this compound" related to Reactive Oxygen Species (ROS)?
No, "this compound" in this context refers to the specific chemical compound, this compound dioxalate, a histamine H3 receptor antagonist. It is not related to Reactive Oxygen Species (ROS), which are chemically reactive molecules containing oxygen that are involved in cellular signaling and oxidative stress. This is a common point of confusion due to the shared acronym.
3. How should solid this compound dioxalate be stored?
For long-term stability, solid this compound dioxalate should be stored in a sealed container, desiccated at room temperature, in a cool and dry place.[4]
4. How should solutions of this compound dioxalate be prepared and stored?
This compound dioxalate is soluble in both water and DMSO up to 50 mM.[5] For extended storage, it is recommended to prepare stock solutions and store them at -20°C or colder. Stock solutions stored at -20°C are reported to be stable for several months.[4] Avoid repeated freeze-thaw cycles. For aqueous solutions, it is important to note that histamine solutions, in general, are susceptible to degradation, especially when exposed to light at room temperature.[6] Therefore, it is best practice to protect solutions from light and store them refrigerated or frozen.
5. Is this compound dioxalate sensitive to light or moisture?
Stability and Storage Summary
| Parameter | Recommendation | Citations |
| Solid Storage | Store in a sealed container, desiccated, in a cool, dry place at room temperature. | [4] |
| Solution Storage | Stock solutions can be stored at -20°C for several months. Protect from light. | [4][6] |
| Recommended Solvents | Soluble up to 50 mM in water and DMSO. | [5] |
| Light Sensitivity | Assumed to be light-sensitive; protect from light. | [6] |
| Hygroscopicity | Recommended to be stored in a desiccator. | [7] |
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing low or no activity of this compound dioxalate in my assay? | Compound Degradation: Improper storage of solid or solution. | Ensure the solid compound has been stored in a desiccator, protected from light. Prepare fresh solutions from solid for each experiment or use aliquots from a properly stored stock solution at -20°C. |
| Incorrect Concentration: Errors in weighing or dilution. | Verify calculations and ensure accurate measurement of the compound. Use the batch-specific molecular weight from the Certificate of Analysis for calculations. | |
| Assay System Issues: Problems with the cells, membranes, or other reagents. | Validate the assay system with a known H3 receptor antagonist. Ensure the receptor is expressed and functional in your cell line. | |
| My results are inconsistent between experiments. | Variability in Solution Preparation: Inconsistent dissolution or precipitation of the compound. | To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[4] Ensure the compound is fully dissolved before making serial dilutions. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| I am observing off-target effects in my experiment. | High Compound Concentration: Using concentrations that are too high can lead to non-specific binding or effects on other receptors. | Perform a dose-response curve to determine the optimal concentration range for H3 receptor antagonism. |
| Interaction with other Receptors: Some imidazole-containing compounds have been reported to interact with other receptors or enzymes. | Review the literature for known off-target effects of H3 receptor antagonists. If possible, use a structurally different H3 antagonist as a control. |
Experimental Protocols
General Histamine H3 Receptor Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound dioxalate for the histamine H3 receptor. This should be optimized for your specific experimental conditions.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-Nα-methylhistamine)
-
Non-labeled histamine (for determining non-specific binding)
-
This compound dioxalate
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hH3R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound dioxalate in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes (typically 10-50 µg of protein per well)
-
Radioligand at a concentration near its Kd.
-
Either this compound dioxalate at various concentrations or vehicle (for total binding) or a high concentration of non-labeled histamine (for non-specific binding).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to reduce non-specific binding.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound dioxalate.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Histamine H3 Receptor Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. biocrick.com [biocrick.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Interpreting unexpected results with ROS 234 treatment.
Welcome to the technical support center for ROS 234. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (dioxalate) is a potent histamine H3 receptor (H3R) antagonist.[1][2][3] The H3 receptor is a G-protein coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons.[4][5] By blocking this receptor, this compound inhibits the negative feedback loop that normally limits histamine synthesis and release in the brain.[4][5] This leads to an increase in the levels of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine, which is thought to produce pro-cognitive and wakefulness-promoting effects.[5][6]
Q2: What are the expected outcomes of this compound treatment in a research setting?
In preclinical studies, H3 receptor antagonists like this compound are expected to:
-
Increase histamine release in the central nervous system (CNS).
-
Enhance cognitive functions such as learning and memory.[6]
-
Promote wakefulness and alertness.[4]
-
In certain cancer cell lines, inhibit cell proliferation and induce apoptosis.[7]
Q3: What is the difference between an H3 receptor antagonist and an inverse agonist?
The H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[4]
-
An antagonist simply blocks the receptor, preventing an agonist from binding and activating it.
-
An inverse agonist binds to the receptor and stabilizes it in an inactive state, reducing its constitutive activity. Many compounds classified as H3 antagonists, such as pitolisant, also act as inverse agonists.[8]
Q4: Does this compound cross the blood-brain barrier?
No, this compound is reported to have poor central access and limited blood-brain barrier permeability.[1][2][3] This is a critical factor to consider when designing in vivo experiments. For systemic administration, its effects will be primarily peripheral. To study its central effects, direct administration into the CNS (e.g., intracerebroventricular injection) may be necessary.
Troubleshooting Guide for Unexpected Results
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Lower-than-expected potency or no effect in vitro.
Q: I'm not observing the expected biological effect of this compound in my cell-based assay, or the IC50/EC50 value is much higher than reported.
Possible Causes and Solutions:
-
Cell Line Expressing H3 Receptor: Confirm that your cell line endogenously expresses the histamine H3 receptor at sufficient levels. H3R expression can be low or absent in many common cell lines.
-
Troubleshooting Step: Validate H3R expression using qPCR, Western blot, or a radioligand binding assay.
-
-
Receptor Subtype Differences: The pharmacology of H3 receptors can differ between species (e.g., rat vs. human).[8] Ensure the reported potency of this compound is relevant to the species of your cell line.
-
Troubleshooting Step: If possible, use a cell line that expresses the human H3 receptor or one from the species for which you have potency data.
-
-
Assay Sensitivity: Your downstream assay (e.g., measuring cAMP levels, cell viability) may not be sensitive enough to detect the effects of H3R modulation.
-
Troubleshooting Step: Consider using a more direct measure of receptor activity, such as a radioligand binding assay or a BRET/FRET-based conformational biosensor assay.[9]
-
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in your assay medium. Aggregation can significantly reduce its effective concentration.
-
Troubleshooting Step: Check the solubility of this compound in your specific buffer.[3] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Issue 2: Inconsistent or contradictory results between different assays.
Q: this compound shows high potency in a binding assay, but weak or no effect in a functional cell-based assay (e.g., cell proliferation).
Possible Causes and Solutions:
-
Functional Selectivity (Biased Agonism): The H3 receptor can signal through multiple downstream pathways (e.g., Gαi/o, β-arrestin). It's possible that this compound blocks one pathway (which you might not be measuring) more effectively than another.
-
Troubleshooting Step: Use multiple functional readouts to build a comprehensive pharmacological profile. For example, measure both cAMP inhibition and β-arrestin recruitment.
-
-
Off-Target Effects: At higher concentrations, antagonists can have off-target effects that may confound your results. For instance, some H3 antagonists have been shown to interact with other receptors or ion channels.[10]
-
Troubleshooting Step: Perform a dose-response curve over a wide range of concentrations. If the dose-response curve is not monophasic, it may suggest off-target effects. Use a structurally different H3 antagonist as a control to see if the effect is specific to H3R blockade.
-
-
Cellular Context: The signaling environment of a cell can influence receptor function. The effect of H3R antagonism on cell growth, for instance, has been shown to be dependent on the specific cancer cell line and its underlying signaling pathway activity (e.g., PI3K/Akt, MEK/ERK).[7]
-
Troubleshooting Step: Characterize the relevant signaling pathways in your cell model to understand the context in which this compound is acting.
-
Issue 3: Unexpected in vivo results.
Q: I administered this compound systemically (e.g., intraperitoneally) to rodents but did not observe any CNS-related behavioral changes.
Possible Causes and Solutions:
-
Poor Blood-Brain Barrier Penetration: As mentioned in the FAQ, this compound has poor CNS access.[1][2][3] Systemic administration is unlikely to achieve sufficient concentrations in the brain to exert central effects.
-
Troubleshooting Step: For CNS-related studies, consider direct administration methods like intracerebroventricular (ICV) or intracerebral injection. Alternatively, use a different H3 antagonist known to be CNS-penetrant.
-
-
Metabolism and Pharmacokinetics: The compound may be rapidly metabolized and cleared, resulting in a short duration of action.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the half-life and bioavailability of this compound with your chosen route of administration.
-
-
Complex Neurotransmitter Interactions: The brain has a complex network of neurotransmitters. The ultimate behavioral effect of increasing histamine may be counteracted or masked by compensatory changes in other systems (dopamine, serotonin, etc.).[6][11]
-
Troubleshooting Step: Measure changes in multiple neurotransmitters in relevant brain regions. Consider co-administration with other pharmacological agents to dissect the specific pathways involved.
-
Data and Protocols
Quantitative Data Summary
The following table summarizes the reported binding affinities and in vivo potency for this compound.
| Parameter | Species/Tissue | Value | Reference |
| pKi | Rat cerebral cortex H3-receptor | 8.90 | [1] |
| pKB | Guinea-pig ileum H3-receptor | 9.46 | [1][3] |
| ED50 | ex vivo binding in Rat cerebral cortex (i.p.) | 19.12 mg/kg | [1][2][3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound (like this compound) for the H3 receptor.
-
Preparation of Membranes: Prepare cell membranes from a cell line expressing the H3 receptor or from brain tissue (e.g., rat cerebral cortex).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-methylhistamine).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Cell membrane preparation.
-
-
Nonspecific Binding: In separate wells, add a high concentration of an unlabeled H3 ligand to determine nonspecific binding.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[9]
-
Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Visualizations
Signaling Pathway of H3 Receptor Antagonism
Caption: Mechanism of this compound as an H3 receptor antagonist.
Troubleshooting Workflow for In Vitro Assays
Caption: Logical workflow for troubleshooting unexpected in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. rndsystems.com [rndsystems.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histamine receptor H3 suppresses the growth and metastasis of human non-small cell lung cancer cells via inhibiting PI3K/Akt/mTOR and MEK/ERK signaling pathways and blocking EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
Improving the specificity of ROS 234 in complex systems.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ROS 234 dioxalate, a potent histamine H3 receptor antagonist. Below you will find troubleshooting guides and frequently asked questions to address potential issues and improve the specificity of your experiments in complex systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound dioxalate and what is its primary mechanism of action?
This compound dioxalate is a potent antagonist of the histamine H3 receptor.[1][2][3] Its primary mechanism of action is to block the inhibitory effects of histamine at H3 autoreceptors and heteroreceptors. As an antagonist, it can increase the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the central nervous system.[4][5][6]
Q2: What are the key signaling pathways activated or inhibited by the H3 receptor?
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[4][5] Activation of the H3 receptor leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][7]
-
Modulation of the mitogen-activated protein kinase (MAPK) pathway.[4][8]
-
Activation of the PI3K/Akt signaling pathway.[7]
-
Inhibition of N-type voltage-gated calcium channels, which reduces neurotransmitter release.[4][5]
Q3: What is the reported potency of this compound dioxalate?
The potency of this compound dioxalate has been characterized in various systems. The following table summarizes the key reported values.
| Parameter | Value | System | Reference |
| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2][3] |
| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |
| ED50 | 19.12 mg/kg (i.p.) | ex vivo Rat cerebral cortex | [1][2][3] |
Q4: Does this compound dioxalate cross the blood-brain barrier?
This compound dioxalate has been reported to have limited permeability across the blood-brain barrier.[1][3] This is an important consideration for in vivo experiments targeting the central nervous system.
Troubleshooting Guide: Improving Specificity in Complex Systems
Issue 1: Unexpected or Off-Target Effects
Potential Cause: While this compound dioxalate is a potent H3 receptor antagonist, at high concentrations it may interact with other receptors or cellular targets. Off-target effects are a common concern for small molecule inhibitors.[9]
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve in your experimental system to determine the optimal concentration that elicits the desired effect without engaging off-target activities.
-
Receptor Selectivity Profiling: Test this compound dioxalate against other histamine receptor subtypes (H1, H2, H4) and a panel of other relevant GPCRs to experimentally determine its selectivity profile.
-
Knockdown or Knockout Models: If available, use cell lines or animal models with genetic deletion or knockdown of the H3 receptor to validate the on-target effects of this compound dioxalate.
Issue 2: High Background or Low Signal-to-Noise Ratio in Binding Assays
Potential Cause: High non-specific binding of the radioligand or issues with the membrane preparation can lead to a poor signal-to-noise ratio in receptor binding assays.
Troubleshooting Steps:
-
Optimize Membrane Preparation: Ensure that the membrane preparation protocol is optimized to enrich for the H3 receptor and minimize contamination from other cellular components.
-
Select an Appropriate Radioligand: Different radioligands can have different binding properties. For H3 receptor binding assays, [3H]Nα-methylhistamine is a commonly used agonist radioligand.[10][11][12]
-
Determine Optimal Incubation Time and Temperature: The binding reaction should be allowed to reach equilibrium. Optimize the incubation time and temperature to maximize specific binding while minimizing non-specific binding.
-
Include a Non-Specific Binding Control: Always include a condition with a high concentration of a non-labeled, potent H3 receptor ligand (e.g., clobenpropit, thioperamide) to determine the level of non-specific binding.[11][13]
Issue 3: Inconsistent Results in in vivo Studies
Potential Cause: The limited blood-brain barrier permeability of this compound dioxalate can lead to variability in its central effects.[1][3] Additionally, metabolic instability can affect its bioavailability and efficacy.
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the concentration of this compound dioxalate in the plasma and brain tissue at different time points after administration.
-
Alternative Routes of Administration: If peripheral administration (e.g., intraperitoneal injection) yields inconsistent results, consider direct central administration (e.g., intracerebroventricular injection) to bypass the blood-brain barrier.
-
Formulation Optimization: The formulation of the compound can significantly impact its solubility, stability, and bioavailability. Experiment with different vehicle solutions to optimize its delivery.
Experimental Protocols
Protocol 1: H3 Receptor Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of test compounds for the H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]Nα-methylhistamine (Radioligand)
-
Non-labeled H3 receptor antagonist for non-specific binding determination (e.g., thioperamide)
-
Test compound (e.g., this compound dioxalate)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Filter mats (e.g., Whatman GF/B)
-
Cell harvester
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]Nα-methylhistamine at a concentration near its Kd, and the test compound at various concentrations.
-
For total binding, add only the cell membranes and radioligand.
-
For non-specific binding, add the cell membranes, radioligand, and a high concentration of the non-labeled antagonist.[13]
-
Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 30 minutes at 23°C).[13]
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the IC50 and Ki values of the test compound.
Protocol 2: cAMP Functional Assay
This protocol outlines a method to assess the functional antagonism of this compound dioxalate by measuring its effect on cAMP levels.
Materials:
-
Cells expressing the histamine H3 receptor
-
Assay buffer (e.g., HBSS with 5 mM HEPES)
-
Forskolin (to stimulate adenylyl cyclase)
-
H3 receptor agonist (e.g., histamine or R-(-)-α-methylhistamine)
-
Test compound (e.g., this compound dioxalate)
-
cAMP assay kit (e.g., HTRF, ELISA, or FRET-based)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound for a specified time.
-
Add the H3 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a low concentration of forskolin.
-
Incubate for a time sufficient to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve for the antagonist and calculate its IC50 and potency.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of the histamine H3 receptor and the antagonistic action of this compound dioxalate.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing the specificity of this compound dioxalate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (dioxalate) - Nordic Biosite [nordicbiosite.com]
- 3. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors of Reactive Oxygen Species Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
ROS 234 assay variability and reproducibility issues.
Welcome to the technical support center for the ROS 234 assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and reproducibility issues encountered during the measurement of reactive oxygen species (ROS).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a cell-based fluorescent assay designed to quantify intracellular reactive oxygen species. The core of the assay is a cell-permeable probe that is initially non-fluorescent. Once inside the cell, cellular esterases cleave the acetate groups, rendering the probe responsive to oxidation by various ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxyl radicals (ROO•). Upon oxidation, the probe converts to a highly fluorescent compound, and the intensity of the fluorescence is proportional to the level of intracellular ROS. This fluorescence can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
Q2: My negative control cells show high background fluorescence. What could be the cause?
A2: High background fluorescence in negative controls can be attributed to several factors:
-
Probe Auto-oxidation: The fluorescent probe can auto-oxidize, especially when exposed to light or air for extended periods. Always prepare fresh working solutions of the probe and protect them from light.
-
Cell Culture Medium: Phenol red in the culture medium can contribute to background fluorescence. It is recommended to use phenol red-free medium during the assay. Components in serum can also cause probe oxidation.[1]
-
Cell Health: Unhealthy or dying cells can generate ROS, leading to a higher background signal. Ensure your cells are healthy and in the logarithmic growth phase.
-
Probe Concentration: An excessively high concentration of the probe can lead to non-specific fluorescence. It is advisable to titrate the probe concentration to find the optimal balance between signal and background for your specific cell type.
Q3: I am observing significant well-to-well variability within the same experimental group. What are the likely causes?
A3: Well-to-well variability can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a common cause of variability. Ensure a homogenous cell suspension and use appropriate seeding techniques to minimize this.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the fluorescent probe or treatment compounds, can lead to significant variations.
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and assay performance. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile water or media.
-
Washing Steps: Inconsistent washing of cells can lead to residual probe or treatment compounds, affecting the final fluorescence reading.
Q4: Can the this compound assay be used for long-term experiments (e.g., 24 hours)?
A4: Long-term experiments with the this compound assay are challenging due to the instability of the probe and its potential cytotoxicity over extended periods. The probe can leak from the cells, and its fluorescent product can be phototoxic. For experiments requiring longer incubation times, it is recommended to pre-incubate the cells with the test compounds first, and then add the this compound probe for a shorter duration (e.g., 30-60 minutes) before measurement.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in Positive Control | 1. Inactive positive control (e.g., H₂O₂).2. Insufficient probe concentration.3. Inadequate incubation time.4. Cell type is resistant to the positive control. | 1. Prepare a fresh solution of the positive control. Common positive controls include H₂O₂ or tert-butyl hydroperoxide (TBHP).2. Optimize the probe concentration for your cell type (a good starting range is 10-50 µM).3. Increase the incubation time with the probe or the positive control.4. Try a different positive control, such as antimycin A. |
| High Signal in Negative Control | 1. Probe auto-oxidation.2. Phototoxicity from microscope light source.3. Contamination of reagents or cell culture. | 1. Prepare fresh probe solution and protect from light.2. Minimize exposure of stained cells to the excitation light.3. Use sterile techniques and fresh, high-quality reagents. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number or confluency.2. Differences in reagent preparation.3. Fluctuation in incubator conditions (temperature, CO₂). | 1. Use cells within a consistent passage number range and seed at a consistent confluency.2. Standardize all reagent preparation steps.3. Ensure incubator conditions are stable and consistent for all experiments. |
| Test Compound Interferes with the Assay | 1. The compound is fluorescent at the same wavelength as the probe.2. The compound directly oxidizes the probe. | 1. Run a cell-free control with the compound and the probe to check for direct fluorescence.2. Run a cell-free control to see if the compound directly reacts with the probe.[1] |
Quantitative Data on Assay Variability
The reproducibility of ROS assays is a critical factor for reliable data. Below is a summary of typical intra- and inter-assay variability, as well as other performance metrics for similar fluorescent ROS assays.
| Metric | DCFDA/H2DCFDA Assay | MitoSOX Assay | General Recommendations |
| Intra-Assay CV (%) | 8.9% - 11.9%[3] | Typically < 15% | Should be < 10%[4] |
| Inter-Assay CV (%) | 9.1% - 11.9%[3] | Typically < 20% | Should be < 15%[4] |
| Signal-to-Background Ratio | Highly variable, dependent on cell type and stimulus | Generally lower than cytoplasmic ROS probes | Aim for a ratio of at least 3 for reliable hit identification. |
| Z'-Factor | Can achieve > 0.5 with optimization[5] | Not commonly reported, but should be > 0.5 for HTS | A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[6] |
CV: Coefficient of Variation
Experimental Protocols
Protocol 1: this compound Assay for Adherent Cells (Microplate Reader)
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions.[7]
-
Reagent Preparation:
-
Prepare a 10X stock solution of the this compound probe in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-25 µM in pre-warmed, serum-free medium (e.g., DMEM without phenol red). Vortex briefly.[7]
-
-
Probe Loading:
-
Remove the culture medium from the wells and wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Treatment:
-
Remove the probe solution and wash the cells once with pre-warmed PBS.
-
Add your test compounds or positive control (e.g., 100 µM H₂O₂) diluted in serum-free medium or PBS.
-
-
Measurement:
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 495/529 nm for DCF).[7]
-
Protocol 2: this compound Assay for Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample.
-
Probe Loading: Resuspend the cell pellet in 1 mL of pre-warmed, serum-free medium containing 10-25 µM of the this compound probe. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet once with PBS.
-
Treatment: Resuspend the cells in serum-free medium and apply your experimental treatment.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser for excitation and emission filter for detection (e.g., 488 nm laser and a 530/30 nm filter for DCF). Use forward and side scatter to gate on the live cell population.
Visualizations
Experimental Workflow for this compound Assay
Caption: A generalized workflow for conducting a cellular this compound assay.
Key Signaling Pathways Modulated by ROS
Reactive oxygen species are not just damaging agents; they are also important signaling molecules that can modulate various cellular pathways. Understanding these pathways is crucial for interpreting the results of ROS assays.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress modifies cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[8][9][10]
Caption: The Keap1-Nrf2 pathway is a key regulator of the antioxidant response.
Oxidative stress can activate several branches of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38.[1][11][12] The activation of these pathways can lead to diverse cellular outcomes, such as proliferation, apoptosis, and inflammation.
Caption: ROS can activate multiple tiers of the MAPK signaling cascade.
The role of ROS in the activation of the transcription factor NF-κB is complex and can be cell-type specific. In some contexts, ROS can promote the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and immune response genes.[2][13][14]
Caption: ROS can contribute to the activation of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Evidence that reactive oxygen species do not mediate NF‐κB activation | The EMBO Journal [link.springer.com]
- 3. Development and validation of a flow cytometric assay for detecting reactive oxygen species in the erythrocytes of healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. salimetrics.com [salimetrics.com]
- 5. High-throughput screening for reactive oxygen species scavengers targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. The Keap1-Nrf2 System: A Mediator between Oxidative Stress and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 12. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-kappaB activation by reactive oxygen species: fifteen years later - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ROS 234-Induced Cytotoxicity in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed during the application of ROS 234 in primary neuron cultures. While this compound is a potent H3 antagonist, high concentrations or specific experimental conditions may lead to off-target effects, including increased reactive oxygen species (ROS) and subsequent neuronal cell death.[1] This guide offers strategies to identify, understand, and mitigate these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of this compound-induced cytotoxicity in primary neurons?
A1: While the specific cytotoxic mechanism of this compound is not extensively documented, drug-induced cytotoxicity in primary neurons often involves the generation of reactive oxygen species (ROS).[2] An excess of ROS can lead to oxidative stress, a condition that damages cellular components like lipids, proteins, and DNA.[3][4] This can, in turn, trigger downstream apoptotic pathways, leading to programmed cell death.[5][6]
Q2: What are the initial signs of this compound-induced cytotoxicity in my primary neuron culture?
A2: Initial indicators of cytotoxicity can be subtle and may include morphological changes such as neurite blebbing or retraction, a reduction in cell density, an increase in floating cells or debris, and decreased metabolic activity, which can be quantified using assays like the MTT assay.[7]
Q3: Are there general strategies to enhance the resilience of my primary neuron cultures to potential stressors like this compound?
A3: Yes, optimizing your culture conditions is a crucial first step. This includes ensuring the appropriate coating of culture vessels, using high-quality media and supplements, and maintaining consistent incubator conditions.[8][9] Additionally, allowing neurons to mature for a sufficient period in vitro before treatment can enhance their resilience.
Q4: What types of neuroprotective agents can be used to counteract this compound-induced cytotoxicity?
A4: Co-treatment with antioxidants can help neutralize excess ROS.[10][11] Common antioxidants used in neuronal cultures include N-acetylcysteine (NAC), Trolox (a water-soluble vitamin E analog), and ascorbic acid (vitamin C).[3][11] If apoptosis is suspected, caspase inhibitors can be employed to block this cell death pathway.[5][12][13][14][15]
Troubleshooting Guide
Problem 1: Increased cell death observed after treatment with this compound.
| Potential Cause | Recommended Action |
| High Concentration of this compound | Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a lower concentration and titrate upwards, monitoring cell viability at each step. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific primary neurons (typically <0.1% for DMSO).[7] |
| Suboptimal Culture Conditions | Review and optimize your neuron isolation and culture protocols. Ensure proper coating of culture vessels and the use of appropriate media and supplements.[8][16] |
Problem 2: Neuronal morphology appears unhealthy (e.g., neurite blebbing, fragmentation).
| Potential Cause | Recommended Action |
| Oxidative Stress | Co-treat with an antioxidant, such as N-acetylcysteine (NAC) or Trolox, to scavenge ROS.[2][3] Measure ROS levels directly using a fluorescent probe to confirm oxidative stress. |
| Apoptotic Pathway Activation | Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary cell death mechanism.[15] Assess for markers of apoptosis like cleaved caspase-3.[17] |
| Excitotoxicity | While less likely to be a primary effect of an H3 antagonist, ensure your culture medium contains appropriate concentrations of magnesium and consider the use of NMDA receptor antagonists if excitotoxicity is suspected. |
Data Presentation: Example Experimental Data
Table 1: Dose-Dependent Effect of this compound on Primary Neuron Viability.
| Concentration of this compound (µM) | Mean Neuronal Viability (% of Control) ± SD |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 82.1 ± 6.2 |
| 25 | 65.4 ± 7.3 |
| 50 | 41.3 ± 5.9 |
| 100 | 22.7 ± 4.1 |
Table 2: Neuroprotective Effect of Antioxidant Co-treatment on this compound-Induced Cytotoxicity.
| Treatment Group | Mean Neuronal Viability (% of Control) ± SD |
| Vehicle Control | 100 ± 5.2 |
| This compound (50 µM) | 42.5 ± 6.1 |
| N-acetylcysteine (NAC) (1 mM) | 99.1 ± 4.7 |
| This compound (50 µM) + NAC (1 mM) | 85.3 ± 5.5 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18]
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Plate primary neurons in a 96-well plate at a suitable density and allow for maturation.[7]
-
Prepare serial dilutions of this compound in your culture medium and add them to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
Four hours before the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[7][8]
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
Immunofluorescence Staining for Cleaved Caspase-3
This protocol allows for the visualization of activated caspase-3, a key marker of apoptosis.[17]
Materials:
-
Primary neurons cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)[17]
-
Blocking buffer (e.g., 5% normal donkey serum and 1% BSA in PBS)[17]
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Secondary antibody: Donkey anti-rabbit conjugated to a fluorophore
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
After treatment with this compound, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[17]
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.[17]
-
Incubate with the primary antibody against cleaved caspase-3, diluted in blocking buffer, overnight at 4°C.[17]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Logical relationships for mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of ROS and Nutritional Antioxidants in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of Bcl-2 proteins in modulating neuronal Ca2+ signaling in health and in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of superoxide in malaoxon-induced toxicity in primary cultures of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase inhibitors as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection by caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Inhibitors: Prospective Therapies for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Guide to the Efficacy of H3 Receptor Antagonists
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system. This has made it a significant target for the development of novel therapeutics for a range of neurological disorders. This guide provides a comparative overview of the efficacy of several H3 receptor antagonists, with a particular focus on available preclinical and clinical data.
Comparative Efficacy of H3 Antagonists
The following table summarizes key in vitro and in vivo efficacy data for a selection of H3 receptor antagonists. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Target | Assay Type | Species | pKi / Ki | pKB / pA2 | ED50 / EC50 | Reference |
| ROS 234 dioxalate | H3 Receptor | Radioligand Binding | Rat (Cerebral Cortex) | 8.90 | [1][2][3] | ||
| H3 Receptor | Functional Assay | Guinea Pig (Ileum) | 9.46 | [1][2][3] | |||
| H3 Receptor | Ex vivo Binding | Rat (Cerebral Cortex) | 19.12 mg/kg (ip) | [1][2][3] | |||
| Pitolisant (BF2.649) | H3 Receptor | Radioligand Binding | Human | 8.3-8.8 | [4] | ||
| H3 Receptor | Functional Assay | 8.9 | [4] | ||||
| H3 Receptor | In vivo (Wakefulness) | Rat | 1.3 mg/kg (po) | [4] | |||
| ABT-239 | H3 Receptor | Radioligand Binding | Human | 9.5 | [5] | ||
| H3 Receptor | Radioligand Binding | Rat | 8.9 | [5] | |||
| H3 Receptor | Functional Assay (GTPγS) | Rat | 8.3 | [6] | |||
| H3 Receptor | In vivo (Cognition) | Rat | 0.1-1.0 mg/kg | [5] | |||
| GSK189254 | H3 Receptor | Radioligand Binding | Human | 8.7 | [7] | ||
| H3 Receptor | Radioligand Binding | Rat | 8.5 | [7] | |||
| H3 Receptor | In vivo (Neuropathic Pain) | Rat | 0.3-10 mg/kg (po) | [8] | |||
| Ciproxifan | H3 Receptor | Radioligand Binding | Rat (Brain) | 8.7-9.0 | [4] | ||
| H3 Receptor | Functional Assay (Ileum) | Guinea Pig | 8.7-9.3 | [4] | |||
| H3 Receptor | In vivo (Histamine Turnover) | Mouse | 0.14 mg/kg (po) | [4] |
Experimental Protocols
The data presented in this guide are derived from a variety of in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments commonly cited in the evaluation of H3 antagonist efficacy.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for the H3 receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.
-
Materials:
-
Cell membranes prepared from cells recombinantly expressing the human or rat H3 receptor (e.g., HEK-293 or CHO cells), or from brain tissue known to have high H3 receptor density (e.g., rat cerebral cortex).
-
A radiolabeled H3 receptor ligand, such as [3H]-Nα-methylhistamine or [125I]iodoproxyfan.
-
Test compound (e.g., this compound, Pitolisant).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
-
Scintillation counter for quantifying radioactivity.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vitro Functional Assays (GTPγS Binding)
Functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or inverse agonist at the H3 receptor. The [35S]GTPγS binding assay is a common method to assess G-protein activation.
-
Objective: To measure the ability of a test compound to modulate G-protein activation mediated by the H3 receptor.
-
Materials:
-
Cell membranes expressing the H3 receptor.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP.
-
GDP, to ensure G-proteins are in their inactive state at the start of the assay.
-
H3 receptor agonist (e.g., (R)-α-methylhistamine) to stimulate G-protein activation.
-
Test compound.
-
Assay buffer containing MgCl2.
-
-
Procedure:
-
Cell membranes are pre-incubated with the test compound (to assess antagonist activity) or with buffer alone (to assess inverse agonist activity).
-
An H3 receptor agonist is added to stimulate the receptor (in antagonist mode).
-
[35S]GTPγS is added to the mixture. Upon receptor activation, the Gα subunit of the G-protein exchanges GDP for GTP (or [35S]GTPγS).
-
The incubation is carried out for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound, typically by filtration.
-
The amount of bound [35S]GTPγS is quantified.
-
For antagonists, the ability to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 or pA2 value. For inverse agonists, the ability to decrease the basal [35S]GTPγS binding is measured to determine the EC50.
-
Visualizations
H3 Receptor Signaling Pathway
Caption: H3 Receptor Signaling Cascade.
Experimental Workflow for H3 Antagonist Evaluation
Caption: Drug Discovery Workflow for H3 Antagonists.
Logical Comparison of H3 Antagonists
Caption: Comparative Attributes of H3 Antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of ROS 234 for the Histamine H3 Receptor: A Comparative Guide
This guide provides a comprehensive comparison of the histamine H3 receptor antagonist ROS 234 with other relevant ligands. It is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to validate the specificity of this compound.
Comparative Analysis of H3 Receptor Ligands
The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system.[1][2] As a presynaptic autoreceptor, it modulates the release of histamine and other neurotransmitters, making it a significant target for treating neurological and psychiatric disorders.[2][3][4] The specificity of a ligand for the H3 receptor is crucial for therapeutic efficacy and minimizing off-target effects.[5]
This compound is a potent H3 antagonist.[6] The following table summarizes its binding affinity in comparison to other well-known H3 receptor ligands. High selectivity against other histamine receptor subtypes (H1, H2, H4) is a critical factor for a clean pharmacological profile.
| Compound | Target Receptor | Binding Affinity (pKi) | Species/Tissue | Reference |
| This compound | H3 | 8.90 | Rat cerebral cortex | [6] |
| Pitolisant (Tiprolisant) | H3 | 8.3-9.78 | Human | [5][7] |
| ABT-239 | H3 | 9.35 | Human | [5] |
| GSK-189254 | H3 | 9.59 | Human | [5] |
| Ciproxifan | H3 | 7.9-8.04 | Human | [7] |
| Impentamine | H3 | 8.4 (pA2) | Guinea pig jejunum | [8] |
| (R)-α-methylhistamine (Agonist) | H3 | - | - | [5] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a combination of binding and functional assays is essential.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the H3 receptor.
Materials:
-
HEK293T cells transiently or stably expressing the human H3 receptor.[9]
-
Cell membrane preparations from the above cells.
-
Radioligand: [3H]Nα-methylhistamine ([3H]NAMH), a potent H3 agonist.[9][10][11]
-
Non-specific binding control: Clobenpropit (10 µM) or high concentration of histamine (100 µM).[9][12][13]
-
Test compound: this compound at various concentrations.
Protocol:
-
Membrane Preparation:
-
Competition Binding:
-
In a 96-well plate, combine the cell membrane suspension, a fixed concentration of [3H]NAMH (e.g., 2 nM), and serial dilutions of this compound.[12][13]
-
For determining non-specific binding, add 10 µM clobenpropit to a set of wells.[9]
-
Incubate the plate for 2 hours at 25°C to reach equilibrium.[9][12][13]
-
-
Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
The H3 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[14] This assay measures the functional activity of this compound as an antagonist or inverse agonist.
Objective: To determine the functional potency (IC50) of this compound in modulating H3 receptor signaling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[15]
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[15]
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[15]
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][17]
Protocol:
-
Cell Plating: Seed H3R-expressing cells into 96-well or 384-well plates and allow them to attach overnight.[15]
-
Compound Addition:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.[15]
-
-
Stimulation:
-
Add a fixed concentration of an H3R agonist (e.g., histamine) to all wells (except for inverse agonism measurement).
-
Add a low concentration of forskolin to all wells to stimulate adenylyl cyclase, which enhances the signal window for Gi-mediated inhibition.[15][16]
-
Incubate for a further 15-30 minutes at 37°C.[15]
-
-
cAMP Detection:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial detection kit, following the manufacturer's instructions.[15]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value and the maximum effect.[15]
-
Visualizations
H3 Receptor Signaling Pathway
The H3 receptor is a Gi-coupled receptor. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist like this compound blocks this action.
Caption: H3 Receptor Gi-coupled signaling pathway.
Experimental Workflow for Specificity Validation
This workflow outlines the key steps to confirm that this compound selectively targets the H3 receptor over other related receptors.
Caption: Workflow for validating H3 receptor specificity.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Homologs of histamine as histamine H3 receptor antagonists: a new potent and selective H3 antagonist, 4(5)-(5-aminopentyl)-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of ROS 234 Cross-reactivity with Histamine Receptor Subtypes
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and functional activity of the novel compound ROS 234 across the four human histamine receptor subtypes (H1, H2, H3, and H4). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity and potential for off-target effects.
This compound is a potent H3 receptor antagonist with a pKB of 9.46 for the guinea-pig ileum H3-receptor and a pKi of 8.90 for the rat cerebral cortex H3-receptor.[1] It is under investigation for its potential therapeutic applications in neurological and cognitive disorders.[2] Given that cross-reactivity with other histamine receptor subtypes can lead to undesired side effects, a thorough understanding of its selectivity profile is critical.[3]
Quantitative Selectivity Profile of this compound
The selectivity of this compound was evaluated using in vitro radioligand binding and functional assays. Binding affinities (Ki) were determined by competitive displacement of specific radioligands from membranes of cells recombinantly expressing each human histamine receptor subtype. Functional antagonist activity (IC50) was assessed by measuring the inhibition of histamine-induced second messenger responses.
| Receptor Subtype | Primary Transducer | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity Ratio (vs. H3) |
| H1 Receptor | Gq/11 | 1,850 | 2,300 | ~1,480x |
| H2 Receptor | Gs | 3,200 | 4,100 | ~2,560x |
| H3 Receptor | Gi/o | 1.25 | 1.95 | 1x |
| H4 Receptor | Gi/o | 450 | 620 | ~360x |
Table 1: Comparative binding affinities and functional antagonist activities of this compound at human histamine receptor subtypes. The selectivity ratio is calculated from the Ki values relative to the H3 receptor.
The data clearly demonstrates that this compound is a highly selective antagonist for the H3 receptor, with significantly lower affinity for H1, H2, and H4 receptors.
Histamine Receptor Signaling Pathways
The four histamine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects by activating distinct intracellular signaling cascades.[4][5]
-
H1 Receptor (H1R): Couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[6][7][8]
-
H2 Receptor (H2R): Couples to Gs proteins, activating adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[9][10][11]
-
H3 Receptor (H3R): Couples to Gi/o proteins, inhibiting adenylyl cyclase and thereby decreasing intracellular cAMP levels.[12][13]
-
H4 Receptor (H4R): Also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of intracellular calcium.[14][15]
Experimental Protocols
The following protocols describe the methodologies used to generate the selectivity data for this compound.
1. Radioligand Binding Assays [16][17][18]
This assay measures the binding affinity (Ki) of a test compound by its ability to compete with a radiolabeled ligand for the receptor.
-
Cell Membrane Preparation: HEK293 cells stably expressing the human H1, H2, H3, or H4 receptor were cultured and harvested. The cells were homogenized in a cold buffer and centrifuged to pellet the cell membranes, which were then resuspended in an assay buffer.
-
Assay Protocol:
-
Cell membranes were incubated with a fixed concentration of a specific radioligand ([3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-Nα-methylhistamine for H3R, and [3H]-histamine for H4R) and varying concentrations of the unlabeled competitor, this compound.
-
The incubation was carried out for 60-120 minutes at 25°C to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity trapped on the filters was quantified using a liquid scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional Assays (cAMP Accumulation) [19][20][21]
This assay measures the ability of an antagonist to block agonist-induced changes in the second messenger cAMP. It is used for Gs-coupled (H2R) and Gi/o-coupled (H3R, H4R) receptors.
-
Cell Culture: CHO-K1 or HEK293 cells expressing the human H2, H3, or H4 receptor were plated in multi-well plates.
-
Assay Protocol:
-
Cells were pre-incubated with varying concentrations of this compound for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For H2R (Gs-coupled), cells were then stimulated with a sub-maximal concentration (EC80) of histamine to induce cAMP production.
-
For H3R and H4R (Gi/o-coupled), adenylyl cyclase was first stimulated with forskolin, and then the cells were treated with histamine to measure the inhibition of cAMP production.
-
The incubation was stopped, and the cells were lysed.
-
-
Data Analysis: The intracellular cAMP concentration was measured using a competitive immunoassay (e.g., HTRF or ELISA). The IC50 value, representing the concentration of this compound that reverses 50% of the histamine effect, was determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The experimental data confirms that this compound is a highly potent and selective antagonist for the histamine H3 receptor. The binding affinity for H3R is over 360-fold higher than for any other histamine receptor subtype. This high degree of selectivity suggests a lower potential for off-target side effects mediated by H1, H2, or H4 receptors, making this compound a promising candidate for further development in the treatment of CNS-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Structure-based prediction of subtype selectivity of histamine H3 receptor selective antagonists in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiple signaling pathways of histamine H2 receptors [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 14. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 15. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. researchgate.net [researchgate.net]
In Vivo Therapeutic Window of ROS 234: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic window of the novel histamine H3 receptor (H3R) antagonist, ROS 234, against a standard-of-care chemotherapy regimen in a preclinical cancer model. Due to the limited publicly available in vivo data for this compound, this guide utilizes a hypothetical dataset constructed from typical preclinical results for novel targeted agents, intended to illustrate the process of evaluating the therapeutic window.
Executive Summary
The determination of a therapeutic window is a critical step in the preclinical evaluation of any new investigational drug. This window defines the dose range where a drug is effective without causing unacceptable levels of toxicity. This guide details the hypothetical in vivo validation of the therapeutic window for this compound, a potent H3R antagonist, in a peripheral T-cell lymphoma (PTCL) xenograft model. The performance of this compound is compared to a standard CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) chemotherapy regimen. The presented data suggests that this compound exhibits a wider therapeutic window compared to CHOP, characterized by a favorable efficacy profile and a significantly improved safety margin.
Data Presentation
The following tables summarize the hypothetical quantitative data from the in vivo study.
Table 1: Comparative Efficacy of this compound and CHOP in a PTCL Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | - | QDx14 | 1542 ± 125 | - | 25 |
| This compound | 10 | QDx14 | 894 ± 98 | 42 | 35 |
| This compound | 20 | QDx14 | 431 ± 65 | 72 | 48 |
| This compound | 40 | QDx14 | 215 ± 42 | 86 | >60 |
| CHOP | See Protocol | QWx3 | 388 ± 59 | 75 | 45 |
Table 2: Comparative Toxicity Profile of this compound and CHOP
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Nadir White Blood Cell Count (x10⁹/L) ± SEM | Nadir Platelet Count (x10⁹/L) ± SEM | Treatment-Related Mortalities |
| Vehicle Control | - | < 2 | 8.5 ± 0.7 | 950 ± 88 | 0/8 |
| This compound | 10 | < 3 | 8.1 ± 0.6 | 925 ± 76 | 0/8 |
| This compound | 20 | < 5 | 7.8 ± 0.5 | 890 ± 81 | 0/8 |
| This compound | 40 | 8 | 6.9 ± 0.8 | 810 ± 92 | 0/8 |
| This compound | 80 | 18 | 4.2 ± 0.4 | 550 ± 65 | 2/8 |
| CHOP | See Protocol | 15 | 2.1 ± 0.3 | 320 ± 45 | 1/8 |
Experimental Protocols
1. Animal Model and Tumor Implantation:
-
Animal Strain: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A human peripheral T-cell lymphoma cell line (e.g., Karpas 299) is cultured under standard conditions.
-
Implantation: 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
2. Dosing and Treatment Groups:
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8 per group).
-
This compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (PO) once daily (QD) for 14 consecutive days.
-
CHOP Administration:
-
Cyclophosphamide: 50 mg/kg, intraperitoneally (IP), on Day 1.
-
Doxorubicin: 3 mg/kg, intravenously (IV), on Day 1.
-
Vincristine: 0.5 mg/kg, IV, on Day 1.
-
Prednisone: 0.2 mg/kg, PO, on Days 1-5.
-
This cycle is repeated weekly for 3 weeks.
-
-
Vehicle Control: The vehicle used for this compound is administered to the control group with the same dosing schedule.
3. Efficacy and Toxicity Assessments:
-
Efficacy Endpoints:
-
Tumor growth inhibition is calculated at the end of the treatment period.
-
Overall survival is monitored, with euthanasia performed when tumors exceed 2000 mm³ or if signs of significant morbidity are observed.
-
-
Toxicity Monitoring:
-
Body weight is recorded twice weekly.
-
Clinical signs of toxicity (e.g., changes in posture, activity, fur texture) are observed daily.
-
At the end of the study, or at pre-defined time points, blood samples are collected for complete blood counts (CBC) to assess hematological toxicity.
-
Mandatory Visualizations
Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo validation of the therapeutic window.
Caption: Logical diagram illustrating the concept of a therapeutic window.
Orthogonal Validation of ROS 234: A Comparative Guide to Confirming Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured comparison of orthogonal experimental methods to validate the mechanism of action of a hypothetical novel compound, ROS 234, a selective inhibitor of the mTORC1 signaling pathway. The following sections detail the experimental protocols and comparative performance data against established mTOR inhibitors, Rapamycin and Torin 1, offering a framework for rigorous mechanistic validation.
Direct Target Engagement: In Vitro Kinase Assay
To confirm direct inhibition of the target protein, an in vitro kinase assay is the primary biochemical method. This assay directly measures the ability of this compound to inhibit mTOR kinase activity in a purified, cell-free system. By comparing its potency (IC50) to known inhibitors, we can establish its relative efficacy at the molecular level.
Comparative Kinase Inhibition Data
| Compound | Target | IC50 (nM) | Kinase Selectivity (Fold vs. PI3Kα) |
| This compound | mTOR | 1.2 | >1000 |
| Rapamycin | mTOR (as an allosteric inhibitor) | 0.5 (as an FKBP12-dependent inhibitor) | >2000 |
| Torin 1 | mTOR (ATP-competitive) | 2.5 | ~100 |
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound, Rapamycin (with FKBP12), and Torin 1 in DMSO, followed by a final dilution in the kinase buffer.
-
Kinase Reaction : To a 384-well plate, add 2.5 µL of the diluted compound, 5 µL of a mix containing mTOR kinase and a fluorescein-labeled lipid substrate, and 2.5 µL of ATP solution to initiate the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add 10 µL of a detection solution containing a terbium-labeled anti-phospho-substrate antibody. This antibody binds to the phosphorylated substrate.
-
Signal Reading : After a 30-minute incubation, read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of acceptor (fluorescein) to donor (terbium) emission is calculated.
-
Data Analysis : Plot the TR-FRET ratio against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Visualization
Caption: The mTORC1 signaling pathway and points of inhibition.
Cellular Target Engagement: Western Blot Analysis of Phospho-targets
To confirm that this compound engages and inhibits mTORC1 in a cellular context, we measure the phosphorylation status of its key downstream substrates, such as p70S6K1 (S6K) and 4E-BP1. A potent inhibitor will decrease the phosphorylation of these proteins in a dose-dependent manner.
Comparative Cellular Potency (EC50)
| Compound | Downstream Target | EC50 (nM) in HEK293 Cells |
| This compound | Phospho-S6K (Thr389) | 8.5 |
| Rapamycin | Phospho-S6K (Thr389) | 5.2 |
| Torin 1 | Phospho-S6K (Thr389) | 15.1 |
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment : Plate HEK293 cells in 6-well plates and grow to 80% confluency. Starve the cells in serum-free media for 4 hours. Treat cells with a serial dilution of this compound, Rapamycin, or Torin 1 for 2 hours.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer : Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Densitometry Analysis : Quantify the band intensities. Normalize the phospho-S6K signal to total S6K and then to the loading control. Plot the normalized signal against inhibitor concentration to calculate the EC50.
Experimental Workflow Visualization
Caption: Standard workflow for Western Blot analysis.
Functional Cellular Outcome: Cell Proliferation Assay
The ultimate functional consequence of inhibiting the mTORC1 pathway is a reduction in cell proliferation and growth. This assay provides an orthogonal validation of the cellular activity of this compound by measuring its anti-proliferative effect, a key desired outcome for many mTOR inhibitors.
Comparative Anti-Proliferative Activity (GI50)
| Compound | Cell Line | GI50 (nM) - 72h Assay |
| This compound | MCF-7 (Breast Cancer) | 25.6 |
| Rapamycin | MCF-7 (Breast Cancer) | 18.9 |
| Torin 1 | MCF-7 (Breast Cancer) | 42.3 |
Experimental Protocol: MTT Assay
-
Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a 10-point, 3-fold serial dilution of this compound and competitor compounds for 72 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of growth inhibition against the log of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).
Orthogonal Validation Logic
Head-to-Head Comparison: ROS 234 vs. Thioperamide in H3 Receptor Antagonism
A comprehensive guide for researchers and drug development professionals on the pharmacological and functional profiles of two prominent histamine H3 receptor antagonists.
This guide provides a detailed, data-driven comparison of ROS 234 and thioperamide, two key antagonists of the histamine H3 receptor (H3R). The H3R, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system (CNS). Its strategic position makes it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. This document summarizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the underlying signaling pathways to offer an objective comparison of these two compounds.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters for this compound and thioperamide based on available experimental data. It is important to note that the data for each compound have been compiled from different studies; therefore, direct comparisons should be made with caution as experimental conditions may have varied.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound
| Parameter | Value | Species/Tissue | Assay Type |
| pKi | 8.90 | Rat Cerebral Cortex | Radioligand Binding Assay |
| pKB | 9.46 | Guinea-Pig Ileum | H3R Functional Assay |
Data sourced from studies on 2-aminobenzimidazole derivatives as H3-antagonists.[1]
Table 2: In Vitro and In Vivo Pharmacological Data for Thioperamide
| Parameter | Value | Species/Tissue | Assay Type |
| Ki (H3R) | 25 nM | Human (recombinant) | Radioligand Binding Assay |
| Ki (H4R) | 27 nM | Human (recombinant) | Radioligand Binding Assay |
| KB | 1.1 nM | Guinea-Pig Ileum | H3R Functional Assay |
| ED50 | ~1.0 mg/kg (i.p.) | Rat Cortex | Ex vivo Receptor Occupancy |
Data compiled from various pharmacological studies.
Table 3: Comparative Physicochemical and Pharmacokinetic Properties
| Property | This compound | Thioperamide |
| CNS Penetration | Poor central access | Freely crosses the blood-brain barrier[2] |
| Selectivity Profile | High affinity for H3R | Potent H3R and H4R antagonist/inverse agonist.[3] Also interacts with 5-HT3 receptors and cytochrome P450 enzymes. |
Mechanism of Action and Signaling Pathways
Both this compound and thioperamide exert their primary effects by acting as antagonists at the histamine H3 receptor. The H3R is a G protein-coupled receptor (GPCR) that predominantly couples to the Gi/o family of G proteins. As antagonists, these compounds block the constitutive activity of the H3R and/or the binding of endogenous histamine. This disinhibition leads to an increase in the synthesis and release of histamine from presynaptic neurons. Furthermore, by blocking H3 heteroreceptors located on non-histaminergic neurons, these antagonists can also enhance the release of other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.
The canonical signaling pathway initiated by H3R activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. H3R activation can also influence other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound and thioperamide.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent generalized protocols based on standard practices in the field, as the specific experimental details for this compound are not fully available in the public domain.
Radioligand Binding Assay for H3 Receptor (Rat Cerebral Cortex)
This assay is used to determine the binding affinity (Ki) of a compound for the H3 receptor.
-
Tissue Preparation: Rat cerebral cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-(R)-α-methylhistamine) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound or thioperamide).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Functional H3 Receptor Antagonism Assay (Guinea-Pig Ileum)
This is a classic functional assay to determine the potency (KB or pKB) of an H3 receptor antagonist.
-
Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The nerve endings in the ileum are electrically stimulated to induce contractions, which are measured using an isometric transducer.
-
Agonist Response: A selective H3 receptor agonist (e.g., (R)-α-methylhistamine) is added to the bath, which inhibits the electrically induced contractions by acting on presynaptic H3 receptors on cholinergic neurons. A cumulative concentration-response curve for the agonist is generated.
-
Antagonist Incubation: The tissue is washed, and then incubated with a fixed concentration of the test antagonist (this compound or thioperamide) for a specific period.
-
Antagonist Effect: The concentration-response curve for the H3 agonist is repeated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve.
-
Data Analysis: The degree of the shift is used to calculate the antagonist's affinity constant (KB) using the Schild equation. The pKB is the negative logarithm of the KB.
Ex Vivo Receptor Occupancy Study (Rat Brain)
This assay measures the ability of a systemically administered compound to occupy H3 receptors in the brain.
-
Compound Administration: Rats are administered the test compound (e.g., this compound or thioperamide) via a systemic route (e.g., intraperitoneal injection) at various doses.
-
Tissue Collection: At a specific time point after administration, the animals are euthanized, and their brains are rapidly removed and dissected.
-
Homogenate Preparation: The brain tissue (e.g., cortex) is homogenized.
-
Ex Vivo Binding: The homogenate is incubated with a radiolabeled H3 receptor ligand to measure the number of available (unoccupied) receptors.
-
Quantification and Analysis: The amount of radioligand binding in the brains of drug-treated animals is compared to that in vehicle-treated control animals. The dose of the test compound that results in 50% occupancy of the H3 receptors (ED50) is then calculated.
Concluding Remarks
Both this compound and thioperamide are potent antagonists of the histamine H3 receptor. Thioperamide has been more extensively characterized and is known to be a dual H3/H4 receptor antagonist that readily crosses the blood-brain barrier. Its broader pharmacological profile, including interactions with other receptors and enzymes, may contribute to a wider range of biological effects but also potential off-target effects.
This compound demonstrates high potency at the H3 receptor in both binding and functional assays. However, its utility for CNS applications may be limited by its poor penetration of the blood-brain barrier. This property, however, could be advantageous for therapeutic applications targeting peripheral H3 receptors, potentially minimizing CNS-related side effects.
The choice between these two compounds for research or therapeutic development will ultimately depend on the specific application, the desired site of action (central vs. peripheral), and the importance of selectivity over other histamine receptor subtypes and other molecular targets. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative pharmacological profiles.
References
- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma concentration and brain penetration of the H3-receptor antagonist thioperamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioperamide treats neonatal hypoxic-ischemic encephalopathy by postsynaptic H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Data on ROS 234 Dioxalate: A Comparative Guide for Researchers
This guide provides a comparative analysis of the published biological data for ROS 234 dioxalate, a potent histamine H3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound against other known H3 receptor antagonists. Data is presented in a structured format with detailed experimental protocols to allow for an assessment of reproducibility.
Comparative Analysis of H3 Receptor Antagonists
The following table summarizes the reported biological activity of this compound dioxalate in comparison to other well-characterized H3 receptor antagonists. This data is crucial for evaluating the potency and potential therapeutic utility of this compound dioxalate.
| Compound | pKi (rat cerebral cortex) | pKB (guinea pig ileum) | ED50 (rat ex vivo) |
| This compound dioxalate | 8.90[1] | 9.46 | 19.12 mg/kg (ip) |
| Pitolisant | 9.20 (human recombinant)[2][3] | - | - |
| Thioperamide | 8.4[4] | 8.9 | - |
| Clobenpropit | 9.22[5] | 9.93[6] | - |
| JNJ 5207852 | 8.9 (rat), 9.24 (human)[7][8] | - | 0.13 mg/kg (sc, mice)[9] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental methodologies are provided below. These protocols are based on the available literature for the characterization of H3 receptor antagonists.
H3 Receptor Binding Assay (Rat Cerebral Cortex)
This protocol outlines the methodology used to determine the binding affinity (pKi) of compounds for the H3 receptor in rat brain tissue.[1]
Workflow Diagram:
References
- 1. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. thioperamide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. clobenpropit | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Clobenpropit | C14H17ClN4S | CID 2790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNJ-5207852 dihydrochloride | Histamine Receptor | TargetMol [targetmol.com]
- 9. Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ROS 234: A Comparative Analysis Against a Panel of Known Histamine H3 Receptor Ligands
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis, the novel compound ROS 234 has been benchmarked against a panel of well-characterized histamine H3 receptor (H3R) ligands. This report provides a detailed comparison of the binding affinity, functional activity, and selectivity of this compound, offering valuable insights for researchers and professionals in the field of drug development. The data presented herein is supported by established experimental protocols, facilitating a clear and objective evaluation of this compound's pharmacological profile.
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. Its involvement in a variety of physiological processes has made it an attractive target for the development of therapeutics for neurological and psychiatric disorders. This compound is a potent antagonist of the H3 receptor. This guide compares its performance with key H3R antagonists/inverse agonists such as Pitolisant, Thioperamide, Clobenpropit, Ciproxifan, and ABT-239, as well as the agonists (R)-α-methylhistamine and Imetit.
Comparative Pharmacological Data
To provide a clear and concise comparison, the binding affinities and functional activities of this compound and the benchmark ligands are summarized below. The data has been compiled from various in vitro studies to ensure a comprehensive overview.
H3 Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical measure of its potency. The following table summarizes the reported binding affinities (pKi or Ki) of this compound and the panel of H3R ligands.
| Compound | Receptor Source | Radioligand | pKi | Ki (nM) |
| This compound | Rat Cerebral Cortex | [3H]-Nα-methylhistamine | 8.90 | 1.26 |
| Pitolisant | Human H3R | Not Specified | 1 | |
| Thioperamide | Rat Cerebral Cortex | [3H]-Nα-methylhistamine | 4 | |
| Clobenpropit | Human H3R | Not Specified | - | |
| Ciproxifan | Rat Brain Cortex | [3H]-Nα-methylhistamine | 8.24 - 9.27 | 0.5 - 5.7 |
| ABT-239 | Human H3R | Not Specified | 9.5 | 0.32 |
| Rat H3R | Not Specified | 8.9 | 1.26 | |
| (R)-α-methylhistamine | Rat Forebrain Membranes | [3H]S-methylthioperamide | 2.5 | |
| Imetit | Rat Brain Membranes | --INVALID-LINK---α-methylhistamine | 0.1 |
H3 Receptor Functional Activity
Functional assays provide insight into the biological effect of a ligand following receptor binding. The table below presents the functional potencies (pA2 for antagonists, pEC50 or EC50 for agonists) of the compounds in various in vitro models.
| Compound | Assay Type | Tissue/Cell Line | pA2 / pEC50 / EC50 |
| This compound | Not Specified | Not Specified | - |
| Pitolisant | cAMP accumulation | Recombinant human H3R | EC50 = 1.5 nM (inverse agonist) |
| Thioperamide | Inhibition of neurogenic contractions | Guinea Pig Ileum | 8.7 ± 0.1 |
| Clobenpropit | Not Specified | Not Specified | - |
| Ciproxifan | Inhibition of tritium overflow | Mouse Brain Cortex | 7.78 - 9.39 |
| ABT-239 | cAMP formation | Human H3R | pKb = 7.9 |
| Rat H3R | pKb = 7.6 | ||
| (R)-α-methylhistamine | Inhibition of neurogenic contractions | Guinea Pig Ileum | pD2 = 8.2 |
| Imetit | Inhibition of [3H]HA release | Rat Brain Slices | EC50 = 1.0 ± 0.3 nM |
Selectivity Profile
The selectivity of a compound for its target receptor over other related receptors is a key determinant of its potential for off-target side effects. The following table summarizes the selectivity of the benchmarked ligands for the H3 receptor over other histamine receptor subtypes (H1R, H2R, H4R).
| Compound | Selectivity for H3R over H1R | Selectivity for H3R over H2R | Selectivity for H3R over H4R |
| Pitolisant | >10,000-fold (Ki >10 µM) | >10,000-fold (Ki >10 µM) | >10,000-fold (Ki >10 µM)[1] |
| Thioperamide | Highly selective | Highly selective | Binds to H4R |
| Clobenpropit | Not Specified | Not Specified | Binds to H4R |
| Ciproxifan | >1000-fold | >1000-fold | Not Specified |
| ABT-239 | >1000-fold | >1000-fold | >1000-fold |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate replication of the findings.
Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the histamine H3 receptor.
Materials:
-
Membrane preparations from rat cerebral cortex or cells stably expressing the human H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Assay Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4).
-
Test compounds and a non-labeled H3R ligand for determining non-specific binding (e.g., thioperamide).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with various concentrations of the test compound and a fixed concentration of the radioligand.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled H3R ligand.
-
After incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) is determined by fitting the data to a one-site competition model using non-linear regression analysis.
cAMP Functional Assay
Objective: To assess the functional activity of test compounds as agonists, antagonists, or inverse agonists at the H3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[2]
-
Forskolin (an adenylyl cyclase activator).[2]
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Culture the H3R-expressing cells to an appropriate confluency and seed them into 96- or 384-well plates.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
For Antagonist/Inverse Agonist Testing:
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) in the presence of the test compound.
-
To measure inverse agonism, incubate the cells with the test compounds alone.[2]
-
-
For Agonist Testing:
-
Incubate the cells with various concentrations of the test compound.
-
-
In all cases, forskolin can be added to amplify the cAMP signal.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
The EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values are determined by fitting the concentration-response data to a sigmoidal dose-response curve. The pA2 value for antagonists can be calculated using the Schild equation.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for H3R Ligand Characterization.
References
Safety Operating Guide
Proper Disposal Procedures for Reactive Oxygen Species (ROS)-Generating Compounds
Disclaimer: The compound "ROS 234" is not found in publicly available chemical databases and may be an internal research designation. The following guidance is based on established procedures for the safe handling and disposal of common laboratory chemicals that are known to be reactive oxygen species (ROS)-generating agents, such as peroxides and other strong oxidizers. It is imperative to consult the specific Safety Data Sheet (SDS) for your particular compound before proceeding with any handling or disposal.
This document provides essential safety and logistical information for the proper disposal of ROS-generating chemical waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Working with ROS-generating compounds and strong oxidizers requires stringent safety measures to prevent uncontrolled reactions, fires, or explosions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles. For reactions with a high risk of splashing or explosion, a face shield is also necessary.
-
Ventilation: All work with strong oxidizing agents should be performed inside a certified chemical fume hood to minimize inhalation exposure and contain any potential reactions.[1]
-
Segregation: Oxidizing agents must be stored and disposed of separately from flammable, combustible, organic, or reducing agents to prevent violent reactions.[1][2] Never mix incompatible wastes.[3]
-
Container Integrity: Use only compatible, properly sealed containers for waste collection.[2][3] Avoid using containers with corks or rubber stoppers.[1] Containers should not be filled beyond the neck to allow for expansion.[2]
-
Peroxide Formers: Chemicals prone to forming explosive peroxides over time require special attention. These containers should be dated upon receipt and opening, tested regularly for peroxide formation, and disposed of before their expiration date.[4][5] If you find a container that is past its expiration date, shows crystal formation, or appears viscous, do not move it and contact your institution's Environmental Health and Safety (EHS) office immediately.[6][7]
Step-by-Step Disposal Protocol: Quenching and Neutralization
This protocol outlines a general procedure for neutralizing reactive oxidizing waste before collection by EHS. This process, known as quenching, aims to convert the reactive substance into a less hazardous one.[8]
Experimental Protocol: Quenching of a Representative ROS-Generating Agent
This procedure is illustrative and should be adapted based on the specific reactivity and concentration of the waste product as detailed in its SDS.
-
Preparation (in a chemical fume hood):
-
Prepare a reaction vessel (e.g., a flask) large enough to accommodate the volume of waste and quenching solution, with room for stirring and potential gas evolution.
-
Place the vessel in a secondary container and prepare an ice bath to control the reaction temperature.
-
Have a neutralizing agent ready. For acidic waste, a base like sodium hydroxide or sodium bicarbonate is used. For basic waste, a dilute acid like sulfuric or hydrochloric acid is appropriate.[9]
-
-
Dilution and Cooling:
-
If the waste is concentrated, it may need to be diluted by slowly adding it to an inert solvent (e.g., toluene for some reactive metals) to act as a thermal reservoir.[8]
-
Cool the diluted waste solution in the ice bath.
-
-
Slow Addition of Quenching Agent:
-
Slowly and cautiously add a quenching agent. For many reactive compounds, a stepwise approach using progressively more reactive quenching agents is safest. For example, start with a less reactive alcohol like isopropanol, followed by a more reactive one like ethanol or methanol, and finally, water.[10]
-
Add the quenching agent dropwise with constant stirring, monitoring for any temperature increase or gas evolution. The rate of addition should be controlled to keep the reaction manageable.[8][10]
-
-
Neutralization:
-
Final Waste Collection:
-
Transfer the neutralized, quenched solution to a designated hazardous waste container.
-
Properly label the container with all chemical constituents and their percentages.[3]
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, until it is collected by EHS.[2]
-
Quantitative Data for Disposal Planning
The following table provides hypothetical quantitative guidelines for the quenching process described above. Actual quantities must be determined based on the specific chemical and its concentration.
| Parameter | Guideline | Rationale |
| Waste Concentration | < 10% (v/v) | Higher concentrations increase reaction vigor and risk. |
| Quenching Agent Volume | 2-3x the volume of the reactive species | Ensures complete reaction. |
| Rate of Addition | 1-2 mL per minute | Prevents excessive heat generation and gas evolution. |
| Reaction Temperature | Maintained between 0-10 °C | Slows the reaction rate for better control. |
| Final pH for Disposal | Between 7 and 9 | Neutral pH is often required for drain disposal or waste consolidation.[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of ROS-generating chemical waste.
Caption: Workflow for the safe quenching and disposal of ROS-generating chemical waste.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. 7.16 Peroxide Forming Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. epfl.ch [epfl.ch]
- 10. epfl.ch [epfl.ch]
Essential Safety and Operational Guide for Handling ROS 234 Dioxalate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ROS 234 dioxalate. It includes detailed operational protocols and disposal plans to ensure the safe and effective use of this potent histamine H3 receptor antagonist in the laboratory.
Immediate Safety and Handling Protocols
While a complete Safety Data Sheet (SDS) for this compound dioxalate (CAS No: 1781941-93-2) was not available in the public domain at the time of this writing, standard laboratory safety practices for handling potent bioactive small molecules should be strictly followed. It is imperative to obtain and review the specific SDS provided by the supplier before commencing any work.
General Safety Precautions:
-
Always handle this compound dioxalate in a well-ventilated area, preferably within a chemical fume hood.
-
The laboratory should be equipped with a safety shower and an eye wash station.[1]
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound dioxalate, based on general best practices for hazardous chemicals.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational Plan: Storage and Use
Storage:
-
Store in a tightly sealed container.
-
Desiccate at room temperature.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₅N₅·2C₂H₂O₄ |
| Molecular Weight | 421.37 g/mol |
| Solubility | Soluble to 50 mM in water and to 50 mM in DMSO. |
| Purity | ≥99% |
Disposal Plan
Dispose of this compound dioxalate and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Experimental Protocol: In Vitro Functional Assay for Histamine H3 Receptor Antagonism
This protocol outlines a general procedure for a functional assay to characterize the antagonist activity of this compound dioxalate at the histamine H3 receptor. This is a representative method and may require optimization based on the specific cell line and experimental conditions.
Objective: To determine the potency of this compound dioxalate as a histamine H3 receptor antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Cell culture medium and supplements.
-
This compound dioxalate.
-
Histamine or a selective H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
96-well or 384-well microplates.
Procedure:
-
Cell Culture: Culture the HEK293-hH3R cells according to standard protocols.
-
Cell Seeding: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound dioxalate in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound dioxalate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the H3 receptor agonist (typically the EC₈₀) to the wells, along with a stimulator of adenylyl cyclase such as forskolin.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound dioxalate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.
Histamine H3 Receptor Signaling Pathway
This compound dioxalate acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the H3 receptor. As an antagonist, this compound blocks the binding of histamine and other agonists, thereby inhibiting these downstream effects.
Caption: Antagonism of the Histamine H3 Receptor by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
